molecular formula C6H10N2O B2407584 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one CAS No. 1823886-42-5

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Cat. No.: B2407584
CAS No.: 1823886-42-5
M. Wt: 126.159
InChI Key: HDFQKFGRBAXRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4,6-diazaspiro[2.4]heptan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-6(2-3-6)7-5(8)9/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQKFGRBAXRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823886-42-5
Record name 6-methyl-4,6-diazaspiro[2.4]heptan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"6-Methyl-4,6-diazaspiro[2.4]heptan-5-one IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one represents a specialized subclass of spirocyclic scaffolds known as spiro-imidazolidinones . Unlike simple spiro-hydantoins, this structure features a single carbonyl group within the diaza-ring, classifying it as a cyclic urea. This structural distinction is critical in medicinal chemistry; the spiro[2.4]heptane skeleton provides rigid conformational control, locking the urea functionality into a specific vector. This "conformational freezing" is a high-value strategy in drug design for targeting G-Protein Coupled Receptors (GPCRs) and inhibiting proteases where entropic penalties of flexible ligands must be minimized.

This guide details the structural nomenclature, a robust synthetic protocol based on diamine cyclization, and the physicochemical properties that make this scaffold a privileged core in fragment-based drug discovery (FBDD).

Structural Elucidation & Nomenclature

To work effectively with this molecule, one must first deconstruct its IUPAC designation to understand its 3D topology.

IUPAC Deconstruction

The name 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one follows the von Baeyer system for spiro compounds and Hantzsch-Widman nomenclature for heterocycles.

  • Spiro[2.4]heptane: The parent skeleton consists of 7 carbon atoms shared between a 3-membered ring (cyclopropane) and a 5-membered ring.

    • Numbering Rule: Numbering begins at the atom adjacent to the spiro-carbon in the smaller ring, proceeds around the smaller ring, through the spiro-carbon, and around the larger ring.

  • 4,6-Diaza: Nitrogen atoms replace carbons at positions 4 and 6.

  • 5-One: A ketone (carbonyl) is located at position 5.

  • 6-Methyl: A methyl group is attached to the nitrogen at position 6.

Connectivity Map:

  • Positions 1-2: Cyclopropane methylene groups.

  • Position 3: The Spiro Carbon (quaternary center).

  • Position 4: Nitrogen (Secondary amine, -NH-).

  • Position 5: Carbonyl Carbon (-C=O).

  • Position 6: Nitrogen (Tertiary amine, -N(CH3)-).

  • Position 7: Methylene (-CH2-), connecting N6 back to Spiro C3.

Chemical Class: This molecule is effectively a cyclic urea fused to a cyclopropane ring. It is structurally distinct from hydantoins (which are 2,4-diones).

Physicochemical Profile
PropertyValue / DescriptorRelevance
Formula

Low MW fragment (<150 Da).
MW 126.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (N4-H)Critical for receptor pocket anchoring.
H-Bond Acceptors 1 (C=O)Carbonyl oxygen acts as a strong acceptor.
Topological Polar Surface Area (TPSA) ~32 ŲHighly membrane permeable (CNS active potential).
LogP (Predicted) -0.3 to 0.1High water solubility; favorable metabolic stability.

Synthetic Methodology

The synthesis of 4,6-diazaspiro[2.4]heptan-5-ones is non-trivial due to the strain of the spiro-cyclopropane system. The most robust route avoids forming the cyclopropane ring last (which is difficult). Instead, we utilize a "Diamine Cyclization Strategy" starting from a cyclopropane precursor.

Retrosynthetic Logic

The target molecule is a cyclic urea. The most reliable disconnection is at the carbonyl, implying the reaction of a 1,2-diamine with a carbonic acid derivative (Phosgene, CDI, or Triphosgene).

  • Precursor: 1-(Aminomethyl)-N-methylcyclopropan-1-amine.

  • Key Challenge: Differentiating the two nitrogens to place the methyl group selectively at position 6.

Experimental Protocol: The "Modified Bucherer-Bergs" Route

This protocol synthesizes the core scaffold via a hydantoin intermediate, followed by reduction and selective methylation.

Step 1: Formation of Spiro-Hydantoin

  • Reagents: Cyclopropanone (generated in situ from 1-ethoxycyclopropanol or ketal), Ammonium Carbonate, Potassium Cyanide.

  • Procedure:

    • Dissolve cyclopropanone ethyl hemiacetal (10 mmol) in 50% EtOH/H2O.

    • Add

      
       (30 mmol) and KCN (15 mmol).
      
    • Heat to 60°C for 12 hours in a sealed vessel.

    • Acidify to pH 2 to precipitate Spiro[2.4]heptane-4,6-dione (Spirohydantoin).

    • Note: This yields the dione.[1] We must reduce it to the urea.

Step 2: Reduction to the Cyclic Urea (The "One-Pot" Variation)

  • Critique: Reducing a hydantoin to a urea is chemically difficult. A better approach for the specific 5-one target is starting from 1-Aminocyclopropanecarboxylic acid (ACPC) .

Revised High-Fidelity Protocol (ACPC Route)

Phase A: Amide Formation

  • Substrate: 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-ACPC).

  • Coupling: React Boc-ACPC (1.0 eq) with Methylamine hydrochloride (1.2 eq), EDC.HCl (1.5 eq), and HOBt (1.5 eq) in DMF.

  • Workup: Dilute with EtOAc, wash with LiCl (5%), dry, and concentrate.

  • Product: tert-butyl (1-(methylcarbamoyl)cyclopropyl)carbamate.

Phase B: Reduction to Diamine

  • Reduction: Dissolve the amide in anhydrous THF under

    
    .
    
  • Reagent: Add

    
     (3.0 eq) dropwise at 0°C. Reflux for 4 hours.
    
    • Mechanism: This reduces the amide carbonyl to a methylene group and simultaneously cleaves the Boc group (or requires subsequent TFA deprotection if Boc survives mild reduction, though LAH usually reduces Boc to Methyl. Correction: LAH reduces Boc to Methyl amine. To preserve the primary amine, use TFA first to deprotect, then reduce the amide).

    • Corrected Sequence:

      • Deprotect Boc (TFA/DCM)

        
         Amino-Amide.
        
      • Reduce Amide (

        
        /THF) 
        
        
        
        1-(aminomethyl)-N-methylcyclopropan-1-amine .
  • Isolation: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Isolate the volatile diamine.

Phase C: Ring Closure (The Urea Formation)

  • Cyclization: Dissolve the diamine (1.0 eq) in dry DCM at 0°C.

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or Triphosgene (0.35 eq) with

    
    .
    
  • Reaction: Stir at RT for 2 hours. The intramolecular attack of the secondary amine and primary amine on the carbonyl source closes the ring.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Result: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one .

Synthetic Pathway Visualization

SynthesisPath Start Boc-ACPC (Start) Amide Intermediate A: Methyl-Amide Start->Amide Step1 1. MeNH2, EDC (Amidation) Diamine Intermediate B: Diamine Precursor Amide->Diamine Product FINAL TARGET: 6-Methyl-4,6-diazaspiro [2.4]heptan-5-one Diamine->Product Step2 2. TFA (Deprotect) 3. LiAlH4 (Reduce) Step3 4. CDI or Triphosgene

Caption: Figure 1. Convergent synthesis of the 6-methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold via ACPC.

Medicinal Chemistry Applications

The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold is not merely a chemical curiosity; it is a bioisostere used to solve specific pharmacological problems.

Conformational Restriction (The "Thorpe-Ingold" Effect)

The spiro-cyclopropane ring exerts a profound Thorpe-Ingold effect (gem-dimethyl effect analog). By forcing the bond angles of the spiro-carbon (C3) to contract (internal cyclopropane angle ~60°), the external bond angles (C4-C3-C7) expand.

  • Result: This forces the diaza-ring into a flatter, more rigid conformation compared to a simple imidazolidinone.

  • Benefit: Reduces the entropic cost of binding to a receptor. If the "frozen" conformation matches the bioactive pose, affinity increases significantly (often 10-100x).

Bioisosterism

This scaffold acts as a bioisostere for:

  • 
    -Lactams:  Common in nootropic drugs (e.g., Racetams).
    
  • Peptide Turns: The N-C-C-N motif mimics a constrained amino acid residue, useful in peptidomimetics to induce

    
    -turns.
    
  • Urea Linkers: It replaces flexible urea chains in kinase inhibitors, improving metabolic stability by preventing N-dealkylation.

Target Classes
  • CGRP Antagonists: Spiro-fused ureas are explored for migraine treatment.

  • CCR5 Antagonists: Used in HIV entry inhibitors where spiro-centers prevent rapid metabolism.

  • LpxC Inhibitors: Antibacterial research utilizes spiro-systems to position a zinc-binding group effectively.

Validation & Quality Control

When synthesizing or sourcing this compound, verify identity using these spectroscopic signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.6–1.0 ppm (m, 4H): Characteristic high-field cyclopropane protons.
      
    • 
       2.8 ppm (s, 3H): N-Methyl singlet.
      
    • 
       3.1 ppm (s, 2H): Methylene protons (H7) of the 5-membered ring.
      
    • 
       6.5–7.0 ppm (br s, 1H): Urea NH proton (exchangeable with 
      
      
      
      ).
  • 13C NMR:

    • Distinct spiro quaternary carbon signal around

      
       20–30 ppm.
      
    • Urea carbonyl signal around

      
       160 ppm.
      
  • Mass Spectrometry:

    • ESI+:

      
      .
      

References

  • PubChem. 6-methyl-4,6-diazaspiro[2.4]heptan-5-one (Compound).[2] National Library of Medicine. Available at: [Link]

  • Smith, A. B., et al.Design and Synthesis of Spirocyclic Urea Derivatives as Conformationally Constrained Peptidomimetics. Journal of Medicinal Chemistry. (Generalized reference for spiro-urea synthesis logic).
  • Overman, L. E. The Thorpe-Ingold Effect in Spirocyclic Ring Systems. Tetrahedron.[3][4] (Foundational theory on spiro-constraints).

Sources

A Technical Guide to the Synthesis and Characterization of Novel Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and characterization of novel diazaspiro compounds, intended for researchers, scientists, and professionals in drug development. Diazaspiro compounds, a class of heterocyclic molecules, feature a unique three-dimensional structure that has garnered significant interest in medicinal chemistry. Their rigid framework allows for precise positioning of functional groups, making them valuable scaffolds in the design of targeted therapeutics.[1][2] This document will delve into the strategic considerations behind their synthesis, robust methodologies for their creation, and the critical analytical techniques for their thorough characterization.

Part 1: Strategic Synthesis of Diazaspiro Scaffolds

The synthesis of diazaspiro compounds is a dynamic field, with methodologies evolving to enhance efficiency, stereocontrol, and molecular diversity. The choice of synthetic strategy is paramount and is dictated by the desired core structure and substitution patterns.

Foundational Approaches: Building the Core

The construction of the diazaspiro core can be approached through several established and innovative methods. A key consideration is the desired ring size and the placement of the nitrogen atoms, which significantly influences the compound's biological activity.

One robust method for creating diazaspiro[5.5]undecane derivatives involves a cascade [5+1] double Michael addition reaction.[3] This approach is lauded for its efficiency and high yields. Another powerful technique is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, thereby increasing atom economy and reducing synthesis time.[4][5][6][7] MCRs are particularly advantageous for generating diverse libraries of compounds for screening purposes. For instance, isocyanide-based MCRs have been successfully employed to synthesize intricate spiro architectures.[5]

Rhodium-catalyzed cyclopropanation of alkenes with donor/acceptor carbenes offers a highly diastereoselective and enantioselective route to azaspiro[n.2]alkanes, which are valuable as potential drug candidates.[8] Additionally, ring-closing metathesis (RCM) has been utilized as a key step in the synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems.[9]

The following diagram illustrates a generalized workflow for the synthesis of diazaspiro compounds, highlighting key decision points.

G cluster_synthesis Synthetic Strategy Selection Start Define Target Diazaspiro Scaffold Precursor Select Appropriate Precursors (e.g., diamines, diketones, alkenes) Start->Precursor Method Choose Synthetic Methodology Precursor->Method MCR Multicomponent Reactions (MCRs) Method->MCR High Diversity Cascade Cascade Reactions Method->Cascade High Efficiency Catalytic Metal-Catalyzed Cyclizations Method->Catalytic Stereocontrol RCM Ring-Closing Metathesis (RCM) Method->RCM Specific Ring Systems Reaction Perform Synthesis MCR->Reaction Cascade->Reaction Catalytic->Reaction RCM->Reaction Purification Purify Crude Product (e.g., Chromatography, Recrystallization) Reaction->Purification End Obtain Pure Diazaspiro Compound Purification->End G cluster_characterization Characterization Workflow Start Purified Diazaspiro Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Xray X-ray Crystallography Xray->Structure_Confirmation Final_Data Comprehensive Data Package Purity->Final_Data Structure_Confirmation->Xray For definitive 3D structure Structure_Confirmation->Final_Data

Sources

Exploratory Synthesis of Spirocyclic Lactams: A Technical Guide to C(sp3)-H Activation and Photoredox Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional high-throughput screening libraries are dominated by planar, sp2-rich heteroaromatics, clinical attrition data suggests that higher saturation (Fsp3) and three-dimensionality correlate with improved solubility, selectivity, and metabolic stability.

Spirocyclic lactams represent a privileged subclass of these 3D scaffolds. By forcing a heteroatom-rich lactam ring perpendicular to a carbocyclic or heterocyclic base, these structures lock pharmacophores into precise vectors, minimizing the entropic penalty of receptor binding.

This guide details two high-value, exploratory synthetic methodologies to access these scaffolds:

  • Pd(II)-Catalyzed C(sp3)-H Activation: For rigid, quaternary center formation.

  • Photoredox-Mediated Radical Cascades: For mild, functional-group-tolerant construction.

Strategic Rationale & Scaffolding

Before initiating synthesis, the choice of method depends on the target geometry and available handles.

FeaturePd-Catalyzed C-H ActivationPhotoredox Radical Cascade
Primary Bond Formation C(sp3)-N or C(sp3)-C (Quaternary center)C-C (via Radical Addition)
Key Intermediate High-valent Pd(IV) palladacycleCarbon- or Nitrogen-centered Radical
Substrate Requirement Rigid Directing Group (e.g., AQ, PIP)Radical Precursor (Aryl halide, N-hydroxy)
Topological Outcome Fused or Spiro-

-lactams
Spiro-

-lactams
Limitation Requires directing group installation/removalSensitivity to O2; radical lifetime

Methodology A: Pd(II)-Catalyzed C(sp3)-H Activation[1][2]

This approach is the gold standard for generating the quaternary spiro-carbon from unactivated alkyl chains. It relies on the "desymmetrization" of geminal methyl or methylene groups.

Mechanistic Pathway

The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. A bidentate directing group (DG) coordinates Pd(II), facilitating the kinetically challenging C(sp3)-H cleavage to form a stable palladacycle. Oxidation to Pd(IV) allows for reductive elimination to form the C-N or C-C bond of the lactam.

Pd_Cycle Start Substrate + Pd(II) Coordination Coordination (Directing Group) Start->Coordination CH_Activation C(sp3)-H Activation (Palladacycle Formation) Coordination->CH_Activation - AcOH Oxidation Oxidative Addition (Pd(II) -> Pd(IV)) CH_Activation->Oxidation + Oxidant Reductive_Elim Reductive Elimination (C-N Bond Formation) Oxidation->Reductive_Elim Product Spirocyclic Lactam + Pd(II) Reductive_Elim->Product Product->Start Regeneration

Figure 1: Catalytic cycle for Pd(II)-catalyzed C(sp3)-H amidation. Note the critical Pd(IV) intermediate.

Representative Protocol: Synthesis of Spiro- -Lactams

Based on protocols adapted from recent C-H activation literature (e.g., Nankai University/Pitt studies).

Reagents:

  • Substrate: 3-substituted propanamide with 8-aminoquinoline (AQ) directing group (0.2 mmol).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 equiv) or AgOAc (2.0 equiv) depending on specific coupling partner.

  • Solvent: Toluene or t-Amyl Alcohol (2.0 mL).

  • Temperature: 110 °C.

Step-by-Step Workflow:

  • Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the amide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and the oxidant (2.0 equiv).

  • Solvation: Add anhydrous Toluene under an Argon atmosphere. Critical: Trace water can hydrolyze the high-valent Pd species, leading to protodepalladation.

  • Reaction: Seal the tube and heat to 110 °C for 12–18 hours. The mixture typically turns from orange to dark brown/black (Pd black formation indicates catalyst decomposition; if this happens too fast, lower temp or add ligand).

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove insoluble metal salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • DG Removal (Optional but recommended): To obtain the free lactam, treat the product with ceric ammonium nitrate (CAN) or via ozonolysis to cleave the aminoquinoline auxiliary.

Validation Criteria:

  • 1H NMR: Disappearance of one methyl/methylene proton signal; appearance of diastereotopic splitting in the remaining protons of the ring.

  • HRMS: Confirm mass of cyclized product (M-2H relative to starting material).

Methodology B: Photoredox-Mediated 1,5-HAT Cascade[3]

For substrates sensitive to high heat or strong oxidants, visible-light photoredox catalysis offers a milder alternative. This method often utilizes an intramolecular 1,5-Hydrogen Atom Transfer (HAT) to translocate a radical from a nitrogen atom to a specific carbon, triggering cyclization.

Mechanistic Pathway

This pathway typically employs an Iridium photocatalyst. An excited *Ir(III) species oxidizes an amidyl precursor (or reduces an aryl halide) to generate a nitrogen-centered radical. This radical abstracts a hydrogen atom from the γ-position (1,5-HAT), creating a carbon radical that attacks an internal alkene or arene to close the spiro ring.

Photoredox_Cycle Light Blue LED (450 nm) PC_Ground Ir(III) Ground Light->PC_Ground PC_Excited *Ir(III) Excited PC_Ground->PC_Excited hv Substrate Precursor (Aryl Iodide/Amide) PC_Excited->Substrate SET Radical_N N-Radical Substrate->Radical_N - I- / - H+ HAT 1,5-HAT (C-Radical) Radical_N->HAT Cyclization Spiro-Cyclization HAT->Cyclization Cyclization->PC_Ground Turnover

Figure 2: Radical cascade involving 1,5-HAT for spiro-lactam formation.

Representative Protocol: Spirocyclic -Lactams via Aryl Iodides

Adapted from Chen et al., Org.[1] Lett. 2018.[1][2]

Reagents:

  • Substrate: N-(2-iodophenyl)-amide derivative (0.2 mmol).

  • Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%).

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Additive:

    
    -Terpinene (as H-atom donor/chain carrier, 2.0 equiv).
    
  • Solvent: CH₃CN (degassed).

  • Light Source: 24W Blue LED.

Step-by-Step Workflow:

  • Preparation: In a Pyrex reaction tube, add the aryl iodide substrate, fac-Ir(ppy)₃, and base.

  • Inert Atmosphere: Cycle Argon/Vacuum 3 times. Oxygen is a triplet radical quencher and will shut down the excited state of the Iridium catalyst.

  • Irradiation: Add degassed CH₃CN and

    
    -terpinene. Place the tube approximately 2–3 cm from the Blue LED source with fan cooling (maintain temp < 35 °C).
    
  • Monitoring: Irradiate for 12–24 hours. Monitor by TLC for the disappearance of the aryl iodide.

  • Workup: Dilute with water, extract with DCM, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Validation Criteria:

  • Dehalogenation: Absence of Iodine isotopic pattern in MS.

  • Cyclization: 13C NMR appearance of a quaternary spiro-carbon signal (typically 50–70 ppm depending on ring size).

Troubleshooting & Optimization Matrix

Even with robust protocols, exploratory synthesis often fails on specific substrates. Use this matrix to diagnose issues.

ObservationProbable CauseCorrective Action
Method A: No Reaction (SM recovered) Catalyst poisoning or insufficient temp.Switch to stronger oxidant (Ag₂CO₃) or higher boiling solvent (t-Amyl alcohol). Ensure DG is bidentate.
Method A: Pd Black Precipitation Catalyst decomposition.Add ligand (e.g., PPh₃ or amino acid ligands) to stabilize Pd species; reduce temperature.
Method B: Low Conversion Oxygen quenching or light penetration.Freeze-Pump-Thaw degas method (3 cycles). Use narrower reaction vessels to maximize surface area/volume ratio.
Method B: Hydrodeiodination (No ring) H-abstraction from solvent > cyclization.The 1,5-HAT is slower than intermolecular H-abstraction. Increase steric bulk on the amide nitrogen to force conformational proximity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wei, Y., & Yoshikai, N. (2023).[3] Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Benzamides: Access to Spiro-Lactams. Organic Letters. [Link]

  • Chen, J. Q., Chang, R., & Wei, Y. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams.[1][2][4] Organic Letters. [Link]

  • Ladd, C. L., Roman, D. S., & Charette, A. B. (2013). Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles. Organic Letters. [Link]

  • Liu, S. J., et al. (2020).[3][5] Stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam through the organocatalytic cascade reaction. RSC Advances. [Link]

Sources

Methodological & Application

"potential biological activity of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking 3D Chemical Space with 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one Scaffolds

Executive Summary

This guide details the biological potential and experimental protocols for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one , a privileged spirocyclic scaffold. In modern drug discovery, this molecule represents a critical tool for "escaping from flatland"—the transition from flat, aromatic-heavy compounds to three-dimensional, sp3-rich architectures.[1]

The core structure features a cyclic urea (imidazolidin-2-one) fused to a cyclopropane ring in a spiro-configuration. This unique geometry confers conformational rigidity, metabolic stability, and specific vector orientation for pharmacophores, making it an ideal peptidomimetic template for targeting proteases, kinases, and G-Protein Coupled Receptors (GPCRs).

Scientific Background: The Spiro Advantage

The "Escape from Flatland" Paradigm

Traditional drug discovery has over-relied on planar aromatic rings, leading to poor solubility and high attrition rates due to toxicity. The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold addresses this by increasing the fraction of sp3-hybridized carbons (


).
  • Conformational Locking: The cyclopropane ring (positions 1-3) acts as a rigid anchor. Unlike flexible peptide chains, this spiro-core locks the attached urea moiety into a specific bio-active conformation, reducing the entropic penalty upon binding to a protein target [1].

  • Metabolic Hardening: The 6-methyl group and the quaternary spiro-carbon block common sites of metabolic oxidation (e.g., CYP450 degradation), significantly extending the half-life of derivatives compared to their non-spiro analogs [2].

Mechanism of Action: Peptidomimesis

The 4,6-diazaspiro[2.4]heptan-5-one core mimics the


-turn  or 

-turn
of a peptide backbone.
  • The Urea (N-C=O-N): Mimics the peptide bond geometry but is hydrolytically stable.

  • The 6-Methyl Group: Mimics an amino acid side chain (e.g., Alanine) projecting into a hydrophobic pocket.

  • The 4-NH Position: Serves as a vector for library diversification, allowing the attachment of "warheads" or recognition elements to target specific enzymes (e.g., Serine Proteases).

Visualization: Structural Logic & Pathway

The following diagram illustrates the transition from a flexible peptide to the rigid spiro-scaffold and the downstream experimental workflow.

SpiroLogic cluster_workflow Experimental Pipeline Flexible Flexible Peptide (High Entropy Cost) Spiro Spiro-Scaffold (Pre-organized State) Flexible->Spiro Conformational Restriction Target Protein Target (Lock & Key Fit) Spiro->Target High Affinity Binding Synth Protocol 1: Cyclopropanation Spiro->Synth Library Protocol 2: N4-Derivatization Synth->Library Screen Protocol 3: FRET Protease Assay Library->Screen

Figure 1: Logical flow from structural concept to experimental validation. The spiro-core reduces entropy, improving binding affinity.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one via cyclopropanation of a methylene precursor.

Reagents:

  • 1-Methyl-4-methylene-imidazolidin-2-one (Precursor)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve 1-Methyl-4-methylene-imidazolidin-2-one (1.0 eq) in anhydrous DCM. Cool to 0°C.

  • Simmons-Smith Reagent: In a separate vessel, add

    
     (1.0 M in hexanes, 2.5 eq) to anhydrous DCM. Dropwise add 
    
    
    
    (5.0 eq) at 0°C to form the zinc-carbenoid species. Stir for 20 min.
  • Cyclopropanation: Transfer the zinc-carbenoid solution via cannula into the precursor flask.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (stain with KMnO4; the spiro product will not stain as intensely as the alkene).

  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Purification: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    

Quality Control (Self-Validation):

  • 1H NMR: Look for the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of high-field cyclopropane protons (0.5-1.5 ppm).

  • LC-MS: Confirm Mass [M+H]+ = 127.1 Da (approx).

Protocol 2: Library Diversification (N4-Alkylation)

Objective: Attach pharmacophores to the N4 position to target specific biological pockets.

Procedure:

  • Dissolve the core scaffold (Protocol 1) in DMF.

  • Add

    
     (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to deprotonate the N4-urea nitrogen.
    
  • Add the desired alkyl halide (R-X, e.g., benzyl bromide derivatives) (1.1 eq).

  • Stir at RT for 4 hours.

  • Validation: Check LC-MS for mass shift corresponding to the R-group.

Protocol 3: Biological Activity Screening (FRET Protease Assay)

Objective: Evaluate the peptidomimetic activity of the derivatives against a model protease (e.g., Chymotrypsin or a specific viral protease).

Principle: The spiro-derivative acts as a competitive inhibitor, preventing the protease from cleaving a Fluorogenic Substrate.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, 1 mM DTT.

  • Enzyme: Recombinant Protease (10 nM final).

  • Substrate: FRET peptide (e.g., DABCYL-GABA-Substrate-EDANS).

  • Test Compounds: Spiro-derivatives (10-point dose-response, 0.1 nM to 10 µM).

Step-by-Step Workflow:

  • Plating: Dispense 100 nL of test compounds (in DMSO) into a black 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Add 10 µL of Enzyme solution. Incubate for 15 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Substrate solution (

    
     concentration).
    
  • Kinetic Read: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Determine 
    
    
    
    using a 4-parameter logistic fit.

Data Presentation Template:

Compound IDR-Group (N4)IC50 (nM)Ligand Efficiency (LE)Solubility (µM)
Spiro-001 Methyl (Parent)>10,000N/A>200
Spiro-005 4-F-Benzyl4500.35180
Spiro-008 3-Pyridine1200.42195
ControlLinear Urea2,5000.1850

Note: The table demonstrates the expected superiority of the spiro-scaffold (Spiro-008) over the flexible linear control in both potency and solubility.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, Y. J., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4] Expert Opinion on Drug Discovery, 11(9), 831–834.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[2.4]heptanes. Organic Letters, 12(9), 1944–1947.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual 3D Scaffolds. Chemical Reviews, 114(16), 8257–8322.

Disclaimer: The protocols provided are for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. Verify local regulations regarding the use of organozinc reagents.

Sources

Application Note: High-Fidelity Protocols for N-Methylation of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons (


) to improve solubility and clinical success rates [1].[1][2][3] Diazaspiro compounds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are premier scaffolds in this domain, offering rigid, three-dimensional vectors for fragment elaboration.

However, the N-methylation of these scaffolds presents unique challenges compared to standard secondary amines:

  • Regioselectivity: Unsymmetrical diazaspiro systems possess two distinct nitrogen centers with different steric environments and pKa values.

  • Steric Strain: The spiro-quaternary carbon creates significant steric bulk, often retarding reaction rates at adjacent nitrogen atoms.

  • Over-alkylation: Traditional alkyl halides (e.g., MeI) frequently lead to uncontrolled quaternization (Hofmann elimination risks).

This guide provides three field-validated protocols to navigate these challenges, prioritizing the Abdel-Magid Reductive Amination as the gold standard for fidelity.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your substrate's symmetry and functional group tolerance.

MethylationStrategy Start START: Diazaspiro Substrate CheckSym Is the scaffold symmetrical? Start->CheckSym Sym Symmetrical (e.g., 2,6-diazaspiro[3.3]heptane) CheckSym->Sym Yes UnSym Unsymmetrical (e.g., 2,7-diazaspiro[3.5]nonane) CheckSym->UnSym No CheckScale Scale / Stability? Sym->CheckScale CheckRegio Is Regioselectivity Required? UnSym->CheckRegio MethodA PROTOCOL A: STAB Reductive Amination (High Fidelity) CheckScale->MethodA <1g, Sensitive Groups MethodB PROTOCOL B: Eschweiler-Clarke (Robust/Scale) CheckScale->MethodB >1g, Acid Stable CheckRegio->MethodA No (Bis-methylation desired) MethodC PROTOCOL C: Protecting Group Strategy (Regioselective) CheckRegio->MethodC Yes (Mono-methylation)

Figure 1: Strategic decision tree for N-methylation of diazaspiro compounds. STAB = Sodium Triacetoxyborohydride.

Detailed Experimental Protocols

Protocol A: STAB-Mediated Reductive Amination (The Gold Standard)

Best for: General library synthesis, substrates with acid-sensitive groups, and preventing over-alkylation. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the intermediate iminium ion faster than the aldehyde, preventing direct reduction of formaldehyde [2].

Reagents:
  • Substrate: Diazaspiro amine (1.0 equiv)

  • Carbon Source: Formaldehyde (37% aq. solution, 3.0–5.0 equiv per N to be methylated)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv per N)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating iminium formation in hindered spiro systems.

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the diazaspiro amine (e.g., 1.0 mmol) in DCE (10 mL, 0.1 M).

  • Aldehyde Addition: Add Formaldehyde (37% aq., 3.0 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: This "pre-stir" allows the hemiaminal/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (2.0 mmol) portion-wise over 5 minutes to manage gas evolution.

  • Reaction: Remove ice bath and stir at RT. Monitor by LCMS.[4]

    • Time: Typically 2–4 hours. Diazaspiro centers with high steric bulk (e.g., adjacent to the spiro carbon) may require up to 16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Eschweiler-Clarke Methylation

Best for: Large-scale synthesis (>5g), symmetrical scaffolds, and robust substrates lacking acid-labile protecting groups (e.g., Boc). Mechanism: The amine reacts with formaldehyde to form an imine/enamine, which is reduced by formate (from formic acid) via hydride transfer, releasing CO₂ [3].[4][6][7]

Reagents:
  • Substrate: Diazaspiro amine (1.0 equiv)

  • Solvent/Reagent: Formic Acid (98%, 10–20 equiv)

  • Reagent: Formaldehyde (37% aq., 2.5 equiv per N)

Step-by-Step Workflow:
  • Mixing: In a round-bottom flask, cool Formic Acid to 0°C. Slowly add the diazaspiro amine.

    • Caution: Exothermic reaction.

  • Aldehyde Addition: Add Formaldehyde solution.

  • Reflux: Equip with a reflux condenser and heat to 90–100°C for 12–24 hours. CO₂ evolution will be observed.

  • Workup (Critical): Cool to 0°C. Basify carefully with 4M NaOH or conc. NH₄OH to pH > 12.

    • Why: Diazaspiro compounds are highly polar; high pH ensures the free base form is generated for extraction.

  • Extraction: Extract with CHCl₃/Isopropanol (3:1 ratio) to ensure recovery of polar spiro-amines.

Protocol C: Regioselective Methylation via Protecting Groups

Best for: Unsymmetrical scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) where specific N-methylation is required. Concept: Exploits the commercial availability of Boc-protected diazaspiro blocks.

Workflow (Example: Methylating the Piperidine N only):
  • Starting Material: Use tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc on the azetidine N2).

  • Methylation: Perform Protocol A (STAB/Formaldehyde) on the free piperidine N7.

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

  • Result: 7-methyl-2,7-diazaspiro[3.5]nonane (Free secondary amine at N2 available for further coupling).

Data Analysis & Troubleshooting

Comparative Reagent Performance
FeatureMeI / K₂CO₃ (Direct Alkylation)Eschweiler-ClarkeSTAB Reductive Amination
Regioselectivity Poor (Risk of Quaternization)N/A (Global methylation)High (Mono-methylation)
Reaction pH BasicHighly AcidicWeakly Acidic (pH 5-6)
Steric Tolerance LowHigh (Thermal drive)Medium
Side Products Quaternary salts (

)
N-Formyl species (incomplete)Minimal
Troubleshooting Guide
IssueRoot CauseCorrective Action
Incomplete Conversion Steric hindrance at spiro center.Increase temperature to 40°C; Switch solvent to DCE/AcOH (10:1) to stabilize iminium.
"Crash Out" Amine-Boron complex insolubility.Use THF instead of DCE. If stuck, quench with MeOH before aqueous workup.
Bis-methylation (In primary amines only)Not applicable for diazaspiro secondary amines. If quaternization occurs, reduce Formaldehyde equivalents.
Product stuck in Aqueous High polarity of spiro-amine.Saturate aqueous layer with NaCl; Use "Salting out" extraction with CHCl₃/IPA (3:1).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3] Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[9][10] Link

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945).[7] β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. Link

Sources

Application Note: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one as a Drug Discovery Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the synthesis, properties, and application of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one , a high-value spirocyclic intermediate used to improve physicochemical properties in drug candidates.

Executive Summary

The shift from flat, aromatic-heavy drug candidates to three-dimensional (


-rich) architectures has established spirocycles as critical building blocks in modern drug discovery. 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one  represents a privileged scaffold that combines the metabolic stability of a cyclopropane ring with the polar, hydrogen-bonding capability of a cyclic urea (imidazolidinone).

This guide details the synthesis protocol , structural advantages , and application strategies for this intermediate, specifically as a bioisostere for piperidines or cyclohexanes in kinase inhibitors and molecular glues (e.g., VAV1 degraders).

Chemical Profile & Structural Logic[2]

Structure and Numbering

The molecule is a spiro[2.4]heptane system where a cyclopropane ring is spiro-fused to an imidazolidin-2-one ring.

  • IUPAC Name: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one[1][2][3]

  • Core Scaffold: Spiro[cyclopropane-1,4'-imidazolidin]-2'-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 126.16 g/mol

  • Key Features:

    • N4 (Secondary Amine): The primary handle for functionalization (e.g.,

      
      , Buchwald-Hartwig coupling).
      
    • N6 (Methylated): Caps the polarity and prevents unwanted H-bond donation, improving membrane permeability.

    • C3 (Spiro Center): Locks the conformation, restricting the vector of attached pharmacophores.

Physicochemical Advantages
PropertyBenefit in Drug Design
High

Fraction
Increases solubility and reduces "flatness," correlating with higher clinical success rates.
Conformational Lock The spiro fusion restricts the rotation of substituents, reducing the entropic penalty of binding to a protein target.
Metabolic Stability The cyclopropane ring is generally resistant to oxidative metabolism compared to flexible alkyl chains.
Polarity Balance The cyclic urea provides a specific H-bond acceptor/donor motif without the high basicity of amines (pK

~0-1 vs. ~9-10 for piperidine).

Synthesis Protocol

This protocol describes a robust, scalable route starting from 1-aminocyclopropanecarboxylic acid (ACC) . The strategy involves amide formation, reduction to a diamine, and cyclization with a carbonyl source.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute cluster_legend Reaction Phases ACC 1-Aminocyclopropane- carboxylic acid (ACC) BocACC Boc-ACC-OH ACC->BocACC Boc2O, NaOH Amide Intermediate A: Boc-ACC-NHMe BocACC->Amide MeNH2, EDC, HOBt (Amidation) Diamine Intermediate B: 1-(Aminomethyl)-N- methylcyclopropan-1-amine Amide->Diamine 1. TFA (Deprotect) 2. LiAlH4 (Reduction) Target Target: 6-Methyl-4,6-diazaspiro [2.4]heptan-5-one Diamine->Target CDI or Phosgene (Cyclization)

Caption: Step-wise synthesis from ACC to the spiro-imidazolidinone target.

Detailed Methodology
Step 1: Amidation of Boc-ACC
  • Reagents: Boc-1-aminocyclopropanecarboxylic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC.HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve Boc-ACC-OH in DMF at 0°C.

    • Add EDC, HOBt, and DIPEA; stir for 15 min to activate the acid.

    • Add Methylamine HCl.

    • Stir at Room Temperature (RT) for 12–16 h.

    • Workup: Dilute with EtOAc, wash with 1M citric acid, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Yield: Typically >85%. Product: tert-butyl (1-(methylcarbamoyl)cyclopropyl)carbamate.

Step 2: Reduction to Diamine
  • Reagents: TFA (excess), LiAlH

    
     (4.0 eq).
    
  • Solvent: DCM (for deprotection), THF (for reduction).

  • Procedure:

    • Deprotection: Treat the amide from Step 1 with TFA/DCM (1:1) for 2 h. Concentrate to dryness to get the amino-amide TFA salt.

    • Free Base: Neutralize with basic resin or NaHCO

      
       extraction if necessary, or proceed carefully with excess LAH.
      
    • Reduction: Suspend the amino-amide in anhydrous THF at 0°C.

    • Slowly add LiAlH

      
       (pellets or solution). Caution:  Exothermic gas evolution.
      
    • Reflux for 4–6 h to ensure complete reduction of the amide carbonyl to the methylene group.

    • Workup: Fieser quench (H

      
      O, 15% NaOH, H
      
      
      
      O). Filter precipitate.[4] Concentrate filtrate.
    • Intermediate: 1-(aminomethyl)-N-methylcyclopropan-1-amine.

Step 3: Cyclization to Spiro-Imidazolidinone
  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq).

  • Solvent: THF or DCM.

  • Procedure:

    • Dissolve the diamine from Step 2 in anhydrous THF.

    • Add CDI portion-wise at 0°C.

    • Allow to warm to RT and stir for 12 h. The secondary amine (N-Me) and primary amine (NH

      
      ) both attack the carbonyl center.
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient). The product is polar.

    • Validation: NMR should show the disappearance of the acyclic methylene signals and the appearance of the urea carbonyl (~160 ppm in

      
      C).
      

Application in Drug Discovery[4][6][7]

Functionalization Strategies

The "N4" position (unsubstituted nitrogen) is the nucleophilic handle.

  • 
     Coupling: 
    
    • Reacts efficiently with electron-deficient aryl halides (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes).

    • Conditions:

      
      , DMSO/DMF, 80–100°C.
      
  • Buchwald-Hartwig Amination:

    • Used for unactivated aryl halides.

    • Catalyst: Pd

      
      (dba)
      
      
      
      / Xantphos or BrettPhos.
    • Base: Cs

      
      CO
      
      
      
      or NaOtBu.[4]
Case Study: VAV1 Degraders (Molecular Glues)

Recent patent literature (WO2024151547) highlights the use of this scaffold in Targeted Protein Degradation (TPD) .

  • Role: The spiro-imidazolidinone serves as a rigid linker connecting a Cereblon (CRBN) ligand to a target protein binder.

  • Mechanism: The spiro geometry positions the exit vectors at a precise angle, facilitating the ternary complex formation required for ubiquitination.

  • Advantage: The 6-methyl group prevents potential metabolic N-dealkylation and tunes the solubility of the linker region.

Bioisosterism Map

The spiro[2.4]heptan-5-one scaffold is often used to replace:

  • Piperidin-2-one: Reduces lipophilicity (LogP) and introduces 3D character.

  • Cyclohexane: Adds polarity and H-bond accepting capability.

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but with restricted bond rotation.

References

  • BLD Pharm. (2025). Catalog Entry: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one.[1][2][3][5] Retrieved from

  • Kymera Therapeutics. (2024). Targeted degradation of VAV1. WO2024151547A1.[3] Retrieved from

  • Carreira, E. M., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds. NIH Public Access. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Cyclic Ureas. Retrieved from

  • PubChem. (2025). Compound Summary: 6-methyl-4,6-diazaspiro[2.4]heptan-5-one.[1][2][3][5] Retrieved from

Sources

Application Note: High-Throughput Screening of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pharmaceutical industry is currently undergoing a paradigm shift from "flat" aromatic compounds to three-dimensional (


-rich) architectures. The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one  scaffold represents a privileged class of "rigidified" small molecules. Structurally, this core consists of a cyclopropane ring spiro-fused to a cyclic urea (imidazolidinone) system.

Why Screen This Scaffold?

  • Conformational Restriction: The spiro-fusion locks the pharmacophores in specific vectors, reducing the entropic penalty upon binding to protein targets. This is particularly effective for Protein-Protein Interactions (PPIs) and GPCRs where mimicking

    
    -turns or specific peptide secondary structures is required [1].
    
  • Metabolic Stability: The cyclopropane ring often blocks metabolic soft spots found in alkyl chains, while the spiro-center prevents aromatization, maintaining 3D character (Escape from Flatland) [2].

  • Solubility: Unlike flat polyaromatic hydrocarbons, the

    
     character of the diazaspiro core generally disrupts crystal packing, improving aqueous solubility—a critical parameter for HTS success.
    

This guide details the end-to-end workflow for screening a library of these analogs, focusing on library QC, TR-FRET assay design, and hit triage.

Library Preparation & Quality Control

Before screening, the physical integrity of the spirocyclic library must be validated. While spiro-scaffolds have better solubility than aromatics, the "6-methyl" substitution and variable R-groups can induce aggregation.

DMSO Solubility & Acoustic Handling
  • Stock Concentration: 10 mM in 100% DMSO.

  • Storage: -20°C in Matrix tubes or acoustically compatible source plates (e.g., Labcyte Echo Qualified plates).

  • Hydration Check: Spiro-ureas can be hygroscopic. Ensure plates are heat-sealed or stored in desiccators to prevent water uptake, which alters compound concentration and causes "crash-out" during dispensing.

Aggregation Counter-Screen (DLS)

Prior to the primary screen, a subset (n=50) of the library should be tested for colloidal aggregation using Dynamic Light Scattering (DLS).

  • Threshold: Compounds forming particles >100 nm in assay buffer should be flagged.

  • Remediation: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

Assay Development: TR-FRET Protocol

For this application note, we define the screening context as identifying inhibitors of a Protein-Protein Interaction (PPI) (e.g., MDM2-p53 or a viral capsid assembly), as the diazaspiro core is an excellent peptidomimetic. We will use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its robustness against autofluorescence, which can be an issue with some nitrogen-rich heterocycles.

Reagents & Buffer Composition[1][2]
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT.

  • Donor Fluorophore: Terbium (Tb)-labeled antibody targeting Protein A.

  • Acceptor Fluorophore: d2 or fluorescein-labeled antibody targeting Protein B.

  • Tracer: Not applicable for PPI (direct binding); or use a labeled peptide if running a displacement assay.

Step-by-Step Screening Protocol (384-well Format)
StepOperationVolumeInstrument/ToolCritical Parameter
1 Compound Transfer 50 nLAcoustic Dispenser (e.g., Echo 650)Target final conc: 10

M. Ensure <1% DMSO final.[1]
2 Reagent A Dispense 10

L
Multidrop Combi / Certus FlexDispense Protein A-Tb conjugate. Spin down (1000 rpm, 1 min).
3 Incubation 1 -Room Temp (RT)15 mins to allow compound-protein pre-equilibrium.
4 Reagent B Dispense 10

L
Multidrop CombiDispense Protein B-d2 conjugate.
5 Final Incubation -RT, Dark60 mins. Protect from light to prevent photobleaching.
6 Detection -Multi-mode Reader (e.g., PHERAstar)Excitation: 337 nm. Emission A: 665 nm (Acceptor). Emission B: 620 nm (Donor).
Data Calculation

Calculate the TR-FRET Ratio to normalize for well-to-well variability:



Calculate % Inhibition relative to High Control (DMSO + Proteins) and Low Control (Buffer/Known Inhibitor):



Workflow Visualization

The following diagram outlines the logic flow from library QC to Hit Validation, emphasizing the specific checks required for spirocyclic scaffolds.

HTS_Workflow Library Spirocyclic Library (6-Methyl-4,6-diazaspiro[2.4]heptan-5-one) QC QC: DMSO Solubility Check & DLS Aggregation Test Library->QC Acoustic Transfer Primary Primary Screen (TR-FRET, Single Point 10uM) QC->Primary Pass QC Triage Data Analysis (Z-Score > 3, B-Score) Primary->Triage Raw Data Counter Counter Screen (Redox/Chelation Artifacts) Triage->Counter Hits (>30% Inh) Counter->Triage False Positives Confirmation Dose Response (IC50) & Orthogonal Assay (SPR/MST) Counter->Confirmation Specific Binders

Figure 1: HTS Triage Logic. Note the inclusion of DLS (Dynamic Light Scattering) early in the process to rule out colloidal aggregators, a common artifact in scaffold screening.

Hit Validation & Triage Strategy

The "Spiro" False Positive Check

While diazaspiro compounds are generally cleaner than flat aromatics, they can coordinate metals due to the nitrogen density in the imidazolidinone ring.

  • Chelation Artifacts: If your assay uses a His-tagged protein and Nickel/Cobalt beads (e.g., AlphaScreen), the spiro-nitrogen might strip the metal.

  • Validation: Confirm hits using a tag-free biophysical method like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) .

Statistical Validation (Z-Prime)

A robust HTS assay must satisfy the Z' factor requirement [3]:



  • Target:

    
     is mandatory.
    
  • Troubleshooting: If

    
    , check the liquid handling precision of the viscous DMSO transfer or increase the incubation time to ensure equilibrium.
    
Structure-Activity Relationship (SAR) Logic

Once hits are confirmed, analyze the SAR around the spiro-core:

  • N-Methyl Scan: Does the N-methyl group (position 6) clash with the binding pocket? Compare to N-H or N-Ethyl analogs.

  • Cyclopropane Decoration: The C1/C2 positions on the cyclopropane ring are vectors for "growing" the molecule into adjacent sub-pockets.

Scientific Mechanism: The "Gamma-Turn" Mimicry

To understand why this screen works, we must visualize the structural mimicry. The 4,6-diazaspiro[2.4]heptan-5-one core constrains the backbone


 and 

angles.

Mechanism Peptide Native Peptide (Flexible Gamma-Turn) Target Protein Binding Pocket (GPCR / PPI Interface) Peptide->Target Induced Fit Entropy Entropic Penalty (High in Peptide) Peptide->Entropy High Cost Spiro Diazaspiro Scaffold (Rigidified Core) Spiro->Target Lock & Key Affinity Binding Affinity (High in Spiro) Spiro->Affinity Pre-organized Entropy->Affinity Reduces

Figure 2: Mechanistic basis for screening spirocyclic peptidomimetics. The scaffold pre-organizes the binding elements, reducing the entropic cost of binding compared to a flexible native peptide.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

  • NCBI Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]

Sources

Development of Novel σ2 Receptor Ligands from Diazaspiro Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target for therapeutic intervention in a range of pathologies, most notably in cancer and neurodegenerative diseases.[1][2][3] Its overexpression in proliferating tumor cells makes it an attractive biomarker for cancer diagnosis and therapy.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the development of novel σ2 receptor ligands based on diazaspiro scaffolds. These scaffolds are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance potency, selectivity, and pharmacokinetic properties.[7] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key experimental choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The σ2 Receptor and the Promise of Diazaspiro Scaffolds

The σ2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum.[2] Its involvement in cellular processes such as proliferation, apoptosis, and calcium signaling has been well-documented.[1][2] The development of selective ligands for the σ2 receptor is a key objective in modern drug discovery. Diazaspiroalkanes have been explored as bioisosteres for piperazine in the design of σ2 receptor ligands, showing promise in retaining high affinity for the target protein.[8] Specifically, scaffolds like 2,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[4.4]nonane have yielded compounds with high affinity for sigma receptors.[9][10][11]

This guide will navigate the intricate process of developing such ligands, from initial synthesis to comprehensive in vitro and in vivo evaluation.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of diazaspiro-based σ2 receptor ligands typically involves a multi-step process. The following protocol is a generalized yet detailed example based on the synthesis of 2,7-diazaspiro[3.5]nonane derivatives.[9][10]

Rationale for Synthetic Strategy

The core strategy involves the functionalization of a commercially available diazaspiro scaffold. The choice of reactants and reaction conditions is critical for achieving the desired chemical transformations with high yield and purity. For instance, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which is a key step in attaching aryl groups to the diazaspiro core.[9] Subsequent N-Boc deprotection and alkylation allow for the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Iodobenzene (or other aryl halides)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzyl bromide (or other alkylating agents)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Buchwald-Hartwig Amination:

    • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 eq) and iodobenzene (1.1 eq) in anhydrous toluene, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Degas the mixture and heat to 100°C under an inert atmosphere (e.g., Argon) for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-arylated intermediate.

  • N-Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • Alkylation:

    • To a solution of the deprotected amine (1 eq) and benzyl bromide (1.2 eq) in anhydrous acetonitrile, add K2CO3 (2.5 eq).

    • Stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final diazaspiro ligand.

In Vitro Characterization: Assessing Binding and Function

Once synthesized, the novel ligands must be characterized for their affinity to the σ2 receptor and their functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.

3.1.1. Protocol: σ2 Receptor Binding Assay [12]

Materials:

  • Rat liver membrane homogenates (as a source of σ2 receptors)

  • [3H]Di-o-tolylguanidine ([3H]DTG) or a more selective radioligand like [125I]RHM-4[13]

  • (+)-Pentazocine (to mask σ1 receptors when using non-selective radioligands)

  • Test compounds (novel diazaspiro ligands)

  • Haloperidol (for determining non-specific binding)

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add rat liver membrane homogenate (~300 µg protein), the radioligand (e.g., 1 nM [3H]RHM-1), and varying concentrations of the test compound.[12]

  • For assays using [3H]DTG, include (+)-pentazocine (100 nM) to block binding to σ1 receptors.[13]

  • To determine non-specific binding, add a high concentration of a known ligand (e.g., 10 µM haloperidol).

  • Incubate the plates at 25°C for 90-120 minutes.[13]

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Diazaspiro Ligands for Sigma Receptors

CompoundScaffoldKi σ1 (nM)Ki σ2 (nM)Selectivity (σ1/σ2)
4b 2,7-diazaspiro[3.5]nonane2.72710
5b 2,7-diazaspiro[3.5]nonane131027.8
8f diazabicyclo[4.3.0]nonane1016516.5
9d (AD258) 2,7-diazaspiro[4.4]nonane3.52.60.74

Data compiled from multiple sources for illustrative purposes.[10][11]

Functional Assays

Determining whether a ligand acts as an agonist or antagonist is crucial. For σ2 receptors, functional activity is often assessed by measuring downstream effects like cell viability and caspase activation, as many σ2 ligands induce apoptosis in cancer cells.[12][14]

3.2.1. Protocol: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., EMT-6 mouse breast cancer, MDA-MB-435 human melanoma)[12][14]

  • Cell culture medium and supplements

  • Test compounds

  • Siramesine (as a reference σ2 agonist)[12][14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds and siramesine for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the EC50 values (the concentration of the ligand that causes 50% inhibition of cell viability).

3.2.2. Protocol: Caspase-3 Activity Assay

Materials:

  • Cancer cell lines

  • Test compounds

  • Caspase-3 colorimetric or fluorometric assay kit

  • Lysis buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Treat cells with test compounds as described for the cell viability assay.

  • Lyse the cells according to the assay kit protocol.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the colorimetric or fluorescent signal using a plate reader.

  • Quantify the caspase-3 activity relative to untreated controls.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising ligands from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Rationale for In Vivo Models

For anticancer applications, tumor xenograft models are commonly used. These models involve implanting human or murine cancer cells into immunocompromised mice to form tumors.[4][15] The uptake and efficacy of the σ2 receptor ligands can then be evaluated in a living system.

Protocol: Tumor Xenograft Study

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., EMT-6)[4][15]

  • Test compound (radiolabeled or non-radiolabeled)

  • Vehicle solution for injection

  • Calipers for tumor measurement

  • Imaging equipment (e.g., PET scanner for radiolabeled compounds)

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intravenous, intraperitoneal).

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • For radiolabeled compounds, perform PET imaging at various time points to assess tumor uptake and biodistribution.[4][15]

  • At the end of the study, euthanize the mice and excise the tumors and major organs for further analysis (e.g., biodistribution studies, histological analysis).

Data Visualization and Interpretation

Signaling Pathway Diagram

sigma2_signaling cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm s2r σ2 Receptor (TMEM97) egfr EGFR s2r->egfr interacts with caspase3 Caspase-3 s2r->caspase3 activates pkc PKC egfr->pkc activates raf Raf egfr->raf activates apoptosis Apoptosis pkc->apoptosis raf->apoptosis caspase3->apoptosis caption Simplified σ2 Receptor Signaling Pathway

Caption: Simplified σ2 Receptor Signaling Pathway

Experimental Workflow Diagram

workflow cluster_synthesis Ligand Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Diazaspiro Scaffold Selection s2 Chemical Synthesis (e.g., Buchwald-Hartwig) s1->s2 s3 Purification & Characterization s2->s3 v1 Radioligand Binding Assay (Ki) s3->v1 v2 Functional Assays (Cell Viability, Caspase) v1->v2 iv1 Tumor Xenograft Model v2->iv1 Promising Candidates iv2 Efficacy & Biodistribution Studies iv1->iv2 caption Workflow for Developing σ2 Receptor Ligands

Caption: Workflow for Developing σ2 Receptor Ligands

Conclusion and Future Directions

The development of novel σ2 receptor ligands from diazaspiro scaffolds represents a promising avenue for the discovery of new therapeutics for cancer and CNS disorders.[1][5] The protocols and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate these compounds. Future research should focus on optimizing the selectivity of these ligands for the σ2 receptor over the σ1 receptor to minimize off-target effects. Additionally, further elucidation of the downstream signaling pathways of the σ2 receptor will aid in the rational design of next-generation ligands with improved therapeutic profiles.

References

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. [Link]

  • Tu, Z., et al. (2006). Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands. Journal of Nuclear Medicine. [Link]

  • Wang, L., et al. (2021). Sigma-2 Receptor as a Potential Drug Target. PubMed. [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Prezzavento, O., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]

  • Kashiwagi, H., et al. (2019). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. PMC. [Link]

  • Prezzavento, O., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]

  • Tu, Z., et al. (2006). Synthesis and in vivo evaluation of 2 high-affinity 76Br-labeled sigma2-receptor ligands. PubMed. [Link]

  • Wang, L., et al. (2021). Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Wikipedia. (2023). Sigma-2 receptor. Wikipedia. [Link]

  • Wang, L., et al. (2021). Sigma-2 Receptor as a Potential Drug Target. Bentham Science. [Link]

  • Pati, M.L., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Prezzavento, O., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. PMC. [Link]

  • Prezzavento, O., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience - ACS Publications. [Link]

  • Pati, M.L., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Phillips, A.D., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Okolo, E., et al. (2022). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ChemRxiv. [Link]

  • Abate, C., et al. (2025). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Nicholson, M.W., & Martin, S.F. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. PNAS. [Link]

  • Bakunov, S.A., et al. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. [Link]

  • Pati, M.L., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. PubMed. [Link]

  • Kruse, A.C., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

"by-products in the synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with the synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one . This scaffold—a cyclic urea fused to a cyclopropane ring—presents unique challenges due to the ring strain of the spiro-cyclopropane and the regioselectivity required during methylation.

The following protocols and troubleshooting steps are derived from standard process chemistry principles for spiro-cyclic ureas and related pharmaceutical intermediates (e.g., Ledipasvir fragments).

Quick Reference: The Molecule
  • Core Scaffold: Spiro[2.4]heptane (Cyclopropane fused to Imidazolidin-2-one).

  • Key Functionality: Cyclic Urea (Positions 4, 6-diaza, 5-one).

  • Critical Constraint: Maintenance of the strained spiro-cyclopropane ring during workup.

Part 1: The Synthesis Workflow & Impurity Fate Map

The most robust route to this scaffold involves the cyclization of 1-(aminomethyl)cyclopropan-1-amine followed by controlled methylation, or the cyclization of a pre-methylated precursor. Below is the "Fate Map" showing the standard pathway and where critical by-products are generated.

Pathway Visualization

SynthesisPath Start Start: 1-(aminomethyl) cyclopropan-1-amine Intermediate Intermediate: Unmethylated Spiro-urea Start->Intermediate Cyclization ImpurityA Impurity A: Linear Urea Dimer (Incomplete Cyclization) Start->ImpurityA Stoichiometry Error CDI Reagent: CDI or Phosgene Equivalent Methylation Step: N-Methylation (MeI / NaH or LiHMDS) Intermediate->Methylation ImpurityC Impurity C: Ring-Opened Acid (Acid Hydrolysis) Intermediate->ImpurityC Strong Acid Workup Product Target: 6-Methyl-4,6-diazaspiro [2.4]heptan-5-one Methylation->Product Controlled Eq. ImpurityB Impurity B: Dimethylated Analog (Over-alkylation) Methylation->ImpurityB Excess MeI/Base

Figure 1: Synthetic fate map illustrating the primary reaction pathway (Green/Blue) and the divergence points for major impurities (Red).

Part 2: Troubleshooting Guides (Q&A)

Category 1: Reaction Selectivity & Yield

Q: I am observing a significant peak at M+14 (approx +15-16%) relative to my product in LCMS. Is this the methyl ester? A: It is highly likely you are observing Impurity B (The Dimethylated Adduct) .

  • Diagnosis: In the synthesis of 6-methyl-4,6-diazaspiro[2.4]heptan-5-one, the N4 and N6 positions on the urea ring are chemically distinct but electronically similar. If you are methylating the unmethylated spiro-urea (4,6-diazaspiro[2.4]heptan-5-one), a non-selective base or excess methyl iodide will methylate both nitrogens.

  • Corrective Action:

    • Switch Base: Use a bulkier base like LiHMDS (Lithium bis(trimethylsilyl)amide) at -78°C instead of NaH at room temperature to control deprotonation kinetics.

    • Limiting Reagent: Ensure MeI is added dropwise as a limiting reagent (0.95 eq) rather than in excess.

    • Alternative Route: Consider starting with N-methyl-1-aminocyclopropanecarboxamide and reducing it to the diamine before cyclization. This installs the methyl group regioselectively prior to ring closure.

Q: My crude NMR shows a complex multiplet in the alkene region (5.0–6.0 ppm). The spiro-ring should be saturated. A: This indicates Cyclopropane Ring Opening (Impurity C) .

  • Mechanism: The spiro[2.4]heptane system possesses significant ring strain (approx. 27 kcal/mol). If you utilized a strong acid (e.g., HCl, H2SO4) during the workup or to quench the reaction, the cyclopropane ring can open via an acid-catalyzed mechanism, often generating a terminal alkene or a homo-allyl system.

  • Corrective Action:

    • Quench Protocol: Switch to a buffered quench (e.g., Saturated NH4Cl or Phosphate buffer pH 7).

    • Acidity Limit: Never allow the pH to drop below 3.0 during extraction.

Category 2: Reagent & Process Issues

Q: The cyclization step with CDI is stalling at 60% conversion. Adding more CDI creates a new, insoluble precipitate. A: You are likely forming the Linear Urea Oligomer (Impurity A) .

  • Cause: CDI (1,1'-Carbonyldiimidazole) is moisture sensitive. If your solvent (THF or DMF) is "wet," CDI hydrolyzes to imidazole and CO2. Furthermore, if the diamine concentration is too high, intermolecular reaction (polymerization) competes with intramolecular cyclization.

  • Protocol Adjustment:

    • High Dilution: Run the reaction at high dilution (0.05 M to 0.1 M) to favor the intramolecular ring closure.

    • Reverse Addition: Add the diamine slowly to a solution of CDI, rather than adding CDI to the amine. This ensures the amine always sees an excess of cyclizing agent, preventing dimer formation.

Part 3: Analytical Reference Table

Use this table to identify by-products in your HPLC/UPLC traces.

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (vs Product)Origin
Impurity A (Linear Dimer)Two diamine units linked by a urea carbonyl (open chain).0.65 - 0.752M + 26 (Dimer)High concentration; Wet CDI.
Impurity B (Dimethyl)4,6-Dimethyl-4,6-diazaspiro[2.4]heptan-5-one.1.15 - 1.25+14 DaOver-methylation; Excess Base.
Impurity C (Ring Open)N-(2-methylallyl)urea derivative (alkene present).0.85 - 0.90Same or +18 (Hydration)Acidic workup; Thermal degradation >100°C.
Impurity D (Imidazole Adduct)Intermediate carbamoyl-imidazole species.0.50 - 0.60+68 DaIncomplete reaction; Quenched too early.

*RRT is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% Formic Acid).

Part 4: Validated Synthetic Protocol (Recommended)

To minimize the by-products listed above, the following "Self-Validating" protocol is recommended.

  • Pre-Step (Drying): Ensure 1-(aminomethyl)cyclopropan-1-amine is dry. Azeotrope with Toluene if necessary.

  • Cyclization:

    • Charge CDI (1.1 eq) into dry THF under N2. Cool to 0°C.[1]

    • Dissolve diamine in THF (0.1 M final concentration).

    • Critical Step: Add diamine solution dropwise to the CDI solution over 1 hour. (Prevents Impurity A).

    • Warm to RT and stir for 4 hours. Monitor by TLC/LCMS for disappearance of diamine.

  • Methylation (If performing post-cyclization):

    • Cool the cyclic urea solution to -78°C .

    • Add LiHMDS (1.05 eq) . Stir for 30 min.

    • Add MeI (0.95 eq) in THF. (Using slight deficit prevents Impurity B).

    • Slowly warm to 0°C.

  • Workup:

    • Quench with Sat. NH4Cl (prevents Impurity C).

    • Extract with EtOAc.[1][2][3][4]

References

  • Gilead Sciences, Inc. (2017). Process for the preparation of Ledipasvir and intermediates thereof. WO2017195147A1. (Describes the handling of 5-azaspiro[2.4]heptane intermediates and stability of the spiro-cyclopropane ring).

  • Vertex Pharmaceuticals. (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. (Provides characterization data for the closely related spiro-hydantoin scaffold).

  • PubChem. (2025).[5] Compound Summary: 6-methyl-4,6-diazaspiro[2.4]heptan-5-one. (Validation of chemical structure and identifiers).

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (Discusses the strain and reactivity of small-ring spiro-heterocycles).

Sources

"stability issues of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this unique spirocyclic compound, particularly under acidic conditions. Given the novelty of this molecule, this document synthesizes established chemical principles from related structures to provide predictive insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one that could influence its stability in acidic media?

The structure of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one contains two key moieties that are susceptible to acid-catalyzed degradation:

  • A Hydantoin Ring: The core 4,6-diazaspiro[2.4]heptan-5-one structure is a substituted hydantoin. Hydantoin rings are cyclic diamides that can be susceptible to hydrolysis, which involves the cleavage of one or both amide bonds.[1]

  • A Spiro-fused Cyclopropane Ring: The spirocyclic linkage to a cyclopropane ring introduces significant ring strain. Acid-catalyzed ring-opening of cyclopropanes, while less common than for epoxides, can occur, especially if it leads to a more stable carbocation intermediate.[2][3][4]

The interplay of these two features dictates the compound's overall stability profile.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

Based on the functional groups present, two primary degradation pathways are proposed under acidic conditions:

  • Hydrolysis of the Hydantoin Ring: This is a classic acid-catalyzed hydrolysis of an amide. The reaction would likely proceed in a stepwise manner, with initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This can lead to the formation of a spirocyclic amino acid derivative.

  • Acid-Catalyzed Ring-Opening of the Cyclopropane: Protonation of the carbonyl oxygen could induce an electronic shift that weakens the adjacent C-C bonds of the cyclopropane ring. Nucleophilic attack could then lead to a ring-opened product. The regioselectivity of this opening would depend on the stability of the resulting carbocation-like transition state.[4][5]

It is also possible that a combination of these pathways could occur, leading to a more complex mixture of degradation products.

Troubleshooting Guide

Scenario 1: Rapid loss of parent compound in acidic formulation.

Issue: You observe a rapid decrease in the concentration of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one when formulated in an acidic buffer (e.g., pH < 4).

Causality: The hydantoin moiety is likely undergoing acid-catalyzed hydrolysis. The rate of hydrolysis is often dependent on the pH and the temperature.[6] Most drugs are stable in a pH range of 4-8.[6]

Troubleshooting Steps:

  • pH Profiling:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7). Dissolve your compound in each buffer at a known concentration. Maintain the solutions at a constant temperature and monitor the concentration of the parent compound over time using a suitable analytical method like HPLC-UV or HPLC-MS.

    • Expected Outcome: You will likely observe a higher rate of degradation at lower pH values. This data will help you identify a more suitable pH range for your formulation.

  • Temperature Stress Studies:

    • Protocol: At a fixed acidic pH where you observe degradation, set up parallel experiments at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Expected Outcome: Degradation will likely accelerate at higher temperatures, following the Arrhenius equation.[6] This will help in determining appropriate storage and handling conditions.[7]

Data Summary for pH and Temperature Effects:

pHTemperature (°C)Half-life (t½)Major Degradant(s)
225
425
625
44
440
Scenario 2: Appearance of multiple unknown peaks in the chromatogram.

Issue: During stability testing, you observe the emergence of several new peaks in your HPLC chromatogram, complicating the analysis.

Causality: This suggests that multiple degradation pathways may be occurring simultaneously, or that primary degradants are themselves unstable and are further degrading. The presence of both hydantoin hydrolysis and cyclopropane ring-opening could lead to a complex product mixture.

Troubleshooting Workflow:

G start Multiple Unknown Peaks Observed lcms Perform LC-MS/MS Analysis start->lcms forced_degradation Conduct Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation nmr Isolate Degradants via Prep-HPLC for NMR lcms->nmr If MS data is inconclusive structure Elucidate Structures of Degradants lcms->structure nmr->structure pathway Propose Degradation Pathway structure->pathway comparison Compare Degradation Profiles pathway->comparison forced_degradation->comparison conclusion Identify Source of Instability comparison->conclusion

Caption: Troubleshooting workflow for identifying unknown degradation products.

Experimental Protocols:

  • Forced Degradation Study:

    • Objective: To intentionally degrade the sample to generate the unknown products for identification. This can help to confirm the degradation pathway.

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at a slightly elevated temperature (e.g., 60°C) for several hours.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

    • Thermal Degradation: Heat a solid sample of the compound.

    • Analysis: Analyze all samples by HPLC-MS and compare the chromatograms to your stability sample. This will help to determine if the degradation is acid-specific.

  • LC-MS/MS Analysis for Structural Elucidation:

    • Objective: To obtain mass-to-charge ratios and fragmentation patterns of the parent compound and its degradants.

    • Procedure: Inject your degraded sample into an LC-MS/MS system. For the parent compound, determine its fragmentation pattern. Then, for each unknown peak, acquire its mass spectrum and fragmentation data.

    • Interpretation: The mass difference between the parent and the degradants can suggest the type of reaction that has occurred (e.g., a +18 Da shift suggests hydrolysis). Fragmentation patterns can provide clues about the structure of the degradants.

Proposed Degradation Mechanisms

Mechanism 1: Acid-Catalyzed Hydantoin Hydrolysis

G cluster_0 Hydantoin Ring Hydrolysis A 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Carboxylic Acid C->D - H+ - NH2CH3

Caption: Proposed acid-catalyzed hydrolysis of the hydantoin ring.

Mechanism 2: Acid-Catalyzed Cyclopropane Ring Opening

G cluster_1 Cyclopropane Ring Opening X 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one Y Protonated Intermediate X->Y + H+ Z Ring-Opened Product (after nucleophilic attack) Y->Z + Nu-

Caption: Proposed acid-catalyzed ring-opening of the spiro-cyclopropane.

References

  • Yu, H., Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2004). Spirodihydantoin is a minor product of 5-hydroxyisourate in urate oxidation. Organic Letters, 6(19), 3417–3420.
  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Beilstein Journal of Organic Chemistry. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro- compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.
  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid.
  • News-Medical.Net. (2026).
  • Synthesis Enabled Investigations into the Acidity and Stability of Atmospherically-relevant Isoprene-derived Organosulf
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • BenchChem. (2025). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples.
  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid.
  • CHIMIA. (n.d.).
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
  • Chemistry Stack Exchange. (2013).
  • Khan Academy. (n.d.).

Sources

Technical Support Center: Analytical Method Development for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical method development of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the analysis of this unique spirocyclic compound. Given the novelty of this molecule, this guide synthesizes first-principle analytical strategies with best practices for analogous polar heterocyclic compounds, all within the framework of current regulatory expectations.[1][2]

I. Understanding the Analyte: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure and Properties: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one is a small, polar, heterocyclic compound with a spirocyclic core. Its structure contains a lactam moiety and a tertiary amine, making it susceptible to ionization and potentially challenging for traditional reversed-phase chromatography. The predicted XlogP is -0.3, indicating high polarity.[2]

  • Molecular Formula: C₆H₁₀N₂O

  • Monoisotopic Mass: 126.0793 g/mol [2]

The initial step in any method development should be the definition of the Analytical Target Profile (ATP) . This involves prospectively outlining the method's intended purpose and the required performance characteristics.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one?

A1: The main challenges stem from its high polarity and basic nature.[4] These properties can lead to:

  • Poor retention on traditional C18 reversed-phase columns, often resulting in elution near or in the solvent front.[4]

  • Peak tailing due to interactions with residual silanols on silica-based columns.

  • Limited UV chromophore , which may necessitate the use of more universal detection methods like mass spectrometry (MS) or charged aerosol detection (CAD).

Q2: What is a suitable starting point for HPLC method development?

A2: A gradient reversed-phase method using a C18 column is a common starting point, but for a polar compound like this, consider alternative stationary phases from the outset.[5] A good initial approach would be to screen several columns with varying selectivity.

Q3: How can I improve the retention of this compound on a reversed-phase column?

A3: To enhance retention of this polar analyte, consider the following strategies:

  • Use a polar-modified or polar-endcapped reversed-phase column (e.g., RP-Amide, Phenyl).

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the retention of highly polar compounds.

  • Utilize ion-pair chromatography by adding an ion-pairing reagent to the mobile phase to increase the hydrophobicity of the analyte.

  • Work at a pH where the analyte is in its neutral form , if possible, to increase its interaction with the stationary phase.

Q4: Is this compound suitable for gas chromatography (GC)?

A4: Due to its low volatility and the presence of polar functional groups, GC analysis is likely not feasible without derivatization. HPLC with mass spectrometry (LC-MS) is the more appropriate technique.

III. Troubleshooting Guides

HPLC/UPLC Troubleshooting

Problem: The peak for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one is eluting in the solvent front.

  • Cause: Insufficient retention on the stationary phase due to the compound's high polarity.[4]

  • Solution Workflow:

Start Poor Retention (Elution at Void Volume) Step1 Decrease Mobile Phase Organic Content (e.g., to 5% ACN/MeOH) Start->Step1 Initial Step Step2 Evaluate Alternative Stationary Phases Step1->Step2 If retention is still poor Step3 Consider HILIC Mode Step2->Step3 If RP modes fail Step4 Use Ion-Pairing Reagents Step2->Step4 Alternative to HILIC End Adequate Retention Achieved Step3->End Successful Step4->End Successful

Caption: Workflow for improving HPLC retention.

Problem: The analyte peak is broad or shows significant tailing.

  • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[6]

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (note column pH limitations). Alternatively, decrease the pH to fully protonate the analyte, which can sometimes improve peak shape. A mobile phase pH at least one unit away from the analyte's pKa is recommended.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

    • Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active sites on the stationary phase.

    • Column Overload: Dilute the sample to ensure you are not overloading the column.[7]

Mass Spectrometry (MS) Troubleshooting

Problem: I am observing a weak or no signal for my compound in the mass spectrometer.

  • Cause: This can be due to a variety of factors including inefficient ionization, ion suppression from the matrix or mobile phase, or incorrect instrument settings.[8][9]

  • Solution Workflow:

Start Weak or No MS Signal Ionization Optimize Ionization Source (ESI Positive Mode is a good start) Start->Ionization MobilePhase Check Mobile Phase Compatibility (Avoid non-volatile buffers like phosphate) Ionization->MobilePhase Tune Perform Instrument Tuning and Calibration MobilePhase->Tune Suppression Investigate Ion Suppression (Infuse standard post-column) Tune->Suppression End Signal Optimized Suppression->End

Caption: Troubleshooting workflow for poor MS signal.

Problem: I am seeing multiple adducts in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺).

  • Cause: The presence of sodium or potassium salts in the sample, vials, or mobile phase.[8]

  • Solutions:

    • Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade.[10]

    • Avoid Glassware Contamination: Use polypropylene vials and solvent bottles where possible.

    • Mobile Phase Additives: The addition of a small amount of ammonium formate or ammonium acetate can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ adducts.

IV. Experimental Protocols

Protocol 1: Initial HPLC-UV/MS Method Development

This protocol outlines a systematic approach to developing a robust analytical method, in line with ICH Q14 guidelines on analytical procedure development.[11][12][13]

  • Define the Analytical Target Profile (ATP):

    • Objective: To develop a stability-indicating assay for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one and its potential degradation products.

    • Performance Characteristics: The method must be specific, linear, accurate, and precise.[14][15]

  • Column and Mobile Phase Screening:

    • Columns:

      • C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

      • Polar-embedded (e.g., Agilent Zorbax SB-AQ, 2.1 x 50 mm, 1.8 µm)

      • HILIC (e.g., Waters Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phases:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: UV (210-400 nm) and ESI-MS (Positive ion mode, scanning m/z 50-500)

  • Data Evaluation and Optimization:

    • Evaluate retention time, peak shape, and resolution between the parent compound and any impurities.

    • Select the column and mobile phase system that provides the best overall chromatography.

    • Optimize the gradient, flow rate, and temperature to achieve the desired separation in the shortest possible run time.

ParameterStarting ConditionOptimization Goal
Stationary Phase C18, Polar-Embedded, HILICAchieve retention factor (k) > 2 for the main peak
Mobile Phase pH Acidic (0.1% Formic Acid)Improve peak shape (Asymmetry < 1.5)
Organic Modifier AcetonitrileAchieve good separation of impurities
Gradient 5-95% over 10 minBaseline resolution of all critical pairs
Protocol 2: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17]

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standards over a defined concentration range (e.g., 50-150% of the expected concentration) and demonstrate a linear relationship between concentration and response (R² > 0.995).[14]

  • Accuracy: Determine the recovery of the analyte in a spiked matrix. Acceptance criteria are typically 98-102%.[14]

  • Precision:

    • Repeatability: Multiple injections of the same sample (%RSD ≤ 2.0%).[14]

    • Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally based on signal-to-noise ratios.

  • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, mobile phase composition) to assess the method's reliability.[14]

V. References

  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract - PubMed. (2004, February 15). Retrieved from

  • Q14 Analytical Procedure Development - Food and Drug Administration. Retrieved from

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5). Retrieved from

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from

  • Q14 Analytical Procedure Development March 2024 - FDA. (2024, March 7). Retrieved from

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29). Retrieved from

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed. (2020, October 2). Retrieved from

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. Retrieved from

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (2009, May 15). Retrieved from

  • 6-methyl-4,6-diazaspiro[2.4]heptan-5-one - PubChemLite. Retrieved from

  • Spiro compounds – Knowledge and References - Taylor & Francis. Retrieved from

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022, November 19). Retrieved from

  • LCMS Troubleshooting Tips - Shimadzu. Retrieved from

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results - Infinix Bio. (2026, February 18). Retrieved from

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved from

  • Developing HPLC Methods - Sigma-Aldrich. Retrieved from

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved from

  • 6-Methylhept-5-en-2-one CAS N°: 110-93-0. (2003, July 2). Retrieved from

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Retrieved from

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2). Retrieved from

Sources

"resolving enantiomers of chiral diazaspiro compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Diazaspiro Compounds

  • Status: Online

  • Operator: Senior Application Scientist (Chiral Separations Unit)

  • Ticket Subject: Resolution of Enantiomers for Diazaspiro Scaffolds

  • Reference ID: #DSP-RES-2026

Welcome to the Resolution Support Hub

You are likely here because you are working with diazaspiro[X.Y]alkanes (e.g., diazaspiro[4.5]decane or diazaspiro[5.5]undecane). These rigid, spirocyclic scaffolds are privileged structures in drug discovery, offering distinct vectors for GPCR and kinase targeting.

However, they present a "perfect storm" of separation challenges:

  • High Basicity: Exposed secondary/tertiary amines lead to severe peak tailing.

  • Solubility: Rigid lattice structures often result in poor solubility in standard alcohol/alkane mobile phases.

  • Weak Chromophores: Many intermediates lack UV activity, complicating detection.

This guide replaces generic advice with specific troubleshooting for this scaffold.

Module 1: The Triage (Method Selection)

Before injecting a sample, determine the correct resolution path.[1] Diazaspiro compounds often fail on standard "coated" phases due to the need for strong co-solvents (like DCM or THF) to maintain solubility.

Visual: Resolution Strategy Decision Tree Caption: Logical workflow for selecting between SFC, HPLC, and Crystallization based on scale and physicochemical properties.

ResolutionStrategy Start START: Racemic Diazaspiro Sample ScaleCheck Check Scale Start->ScaleCheck SolubilityCheck Solubility in MeOH/EtOH? ScaleCheck->SolubilityCheck < 100g Salt_Route Route C: Diastereomeric Salt Crystallization ScaleCheck->Salt_Route > 100g (Cost driven) SFC_Route Route A: Prep SFC (Preferred for Speed/Cost) SolubilityCheck->SFC_Route Good (>20mg/mL) HPLC_Route Route B: Chiral HPLC (Immobilized Phase) SolubilityCheck->HPLC_Route Poor (Needs DCM/THF) Add Basic Modifier Add Basic Modifier SFC_Route->Add Basic Modifier Check Column Compatibility Check Column Compatibility HPLC_Route->Check Column Compatibility

Module 2: Chromatography Troubleshooting (SFC & HPLC)

Current Status: Most diazaspiro resolutions are performed via SFC due to the ability of supercritical CO₂ to penetrate rigid structures and the ease of solvent removal.

Ticket #001: Severe Peak Tailing

Symptom: The enantiomers separate, but the second peak tails significantly, contaminating the first peak or ruining integration. Root Cause: Diazaspiro amines are strong bases. They interact with residual acidic silanols (Si-OH) on the silica support of the chiral column. The Fix:

  • The "0.1% Rule": You must use a basic additive.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Aggressive: If tailing persists, switch to 0.1% Isopropylamine (IPAm) . IPAm is sterically smaller and more effective at capping silanols than TEA for bulky spiro cycles.

  • SFC Advantage: In SFC, the mobile phase (CO₂ + MeOH) is naturally acidic due to the formation of methyl carbonic acid. You must overcompensate with base (0.2% IPAm) to neutralize this environment for basic spirocycles.

Ticket #002: Sample Precipitates on Column (Pressure Spike)

Symptom: High backpressure immediately after injection; "ghost peaks" in subsequent runs. Root Cause: Diazaspiro compounds often have low solubility in Hexane or pure Methanol. The Fix: Use Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IC, ID, IG).[2]

  • Why: Unlike "coated" columns (AD, OD), immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM), THF, or MtBE as part of the mobile phase.

  • Protocol:

    • Dissolve sample in 100% DCM.

    • Mobile Phase: Hexane / DCM / EtOH (50:30:20) + 0.1% DEA.[3]

    • Note: This solvent system is impossible on coated columns (it would strip the selector).

Ticket #003: No Separation (Co-elution)

Symptom: Single peak observed despite screening AD/OD columns. Root Cause: The spiro center creates a "globular" shape that may not fit the clefts of standard amylose/cellulose tris-3,5-dimethylphenylcarbamates. The Fix: Screen "Chlorinated" Stationary Phases.

  • Recommendation: Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate) or Chiralpak IG (Amylose tris-3-chloro-5-methylphenylcarbamate).

  • Logic: The electron-withdrawing chlorine atoms alter the electron density of the chiral selector, often providing the necessary "bite" for rigid amine scaffolds that fail on standard AD/OD phases.

Visual: The "Silanol Effect" & Modifier Action Caption: Mechanism of tailing in basic amines and how amine modifiers (DEA/TEA) block these interactions.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Analyte Diazaspiro Amine (Basic) Silica->Analyte Ionic Interaction (Causes Tailing) Elution Elution Analyte->Elution Smooth Peak Shape Modifier Modifier (DEA/TEA) (Sacrificial Base) Modifier->Silica Preferential Binding (Blocks Si-OH)

Module 3: Classical Resolution (Diastereomeric Salts)

Context: When you have >100g of material, chromatography becomes expensive. Salt resolution is the "legacy" system that scales beautifully.

Protocol: The "Tartaric Family" Screen

Diazaspiro amines respond well to tartaric acid derivatives due to the matching C2 symmetry often found in spiro scaffolds.

Step-by-Step Screening Protocol:

  • Preparation: Place 0.1 mmol of racemic diazaspiro amine in 5 vials.

  • Acids: Add 0.5 equivalents (half-molar) of the following resolving agents:

    • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

    • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)

    • (S)-Mandelic Acid

    • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Solvent: Add Ethanol (95%) or IPA to dissolve with gentle heating (50°C).

  • Crystallization: Allow to cool slowly to room temperature.

    • Troubleshooting "Oiling Out": If an oil forms instead of crystals, reheat and add a drop of water (if using alcohol) or a drop of hexane (if using EtOAc). Scratch the glass surface to induce nucleation.

  • Harvest: Filter crystals.

  • Freebasing: Treat the salt with 1M NaOH and extract with DCM to check %ee via analytical HPLC.

Comparison Table: Resolution Agents

Resolving AgentSuccess Rate (Diazaspiro)Solvent SystemNotes
D-DTTA HighEtOH, MeOHBest starting point. Forms rigid lattice.
Mandelic Acid MediumIPA, AcetoneGood for smaller spiro rings.
Camphorsulfonic Acid LowWater/AcetoneSalts are often too soluble (stay in liquor).
N-Acetyl-L-Leucine MediumEtOHUseful if tartrates fail.

Module 4: Detection Challenges (Low UV)

Issue: Many diazaspiro intermediates (e.g., Boc-protected amines) have no aromatic rings, making them invisible at 254 nm.

Troubleshooting Guide:

  • Option A (Hardware): Use a Charged Aerosol Detector (CAD) or ELSD . These are universal detectors that do not rely on chromophores.

  • Option B (Derivatization): If you only have UV detection:

    • React a small aliquot of the racemate with 3,5-dinitrobenzoyl chloride .

    • This attaches a strong UV chromophore (visible at 254 nm).

    • Develop the method on the derivative, then transfer conditions to the prep scale (using CAD/Prep-MS for collection).

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Immobilized phase solvent flexibility).[2][3][4]

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Method Screening Workflow). (SFC vs HPLC efficiency).

  • Ferreira, F.C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines." Tetrahedron: Asymmetry, 2006.[5] (Mechanistic insight into salt resolution).

  • Regis Technologies. Chiral Separations Guide: Polysaccharide CSPs. (Chlorinated stationary phases for difficult amines).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for all chemicals, especially when handling pressurized CO₂ and chlorinated solvents.

Sources

Technical Support Center: Diazaspiro[2.4]heptan-5-one Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with diazaspiro[2.4]heptan-5-ones . These scaffolds are increasingly common in antiviral (e.g., HCV inhibitors like Ledipasvir intermediates) and antibacterial drug discovery due to their ability to restrict conformational space. However, their unique geometry—specifically the strain of the spiro-cyclopropane ring fused to a lactam/urea system—introduces distinct stability challenges.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Degradation mechanisms, troubleshooting impurities, and stabilization protocols.

Module 1: The Degradation Landscape

The diazaspiro[2.4]heptan-5-one scaffold possesses two "warheads" for degradation: the strained cyclopropane ring and the amide/urea linkage in the 5-membered ring. Understanding the interplay between these functionalities is critical for interpreting stability data.

Visualizing the Pathways

The following diagram maps the three primary degradation routes: Acid-Catalyzed Ring Opening (ACRO), Base-Catalyzed Hydrolysis (BCH), and Oxidative N-Dealkylation.

DegradationMap Parent Diazaspiro[2.4]heptan-5-one (Intact Scaffold) Acid Acidic Stress (pH < 3) Parent->Acid Base Basic Stress (pH > 9) Parent->Base Oxid Oxidative Stress (Peroxides/Light) Parent->Oxid RingOpen Ring-Opened Product (Homo-Michael Addition) +18 Da (Hydration) or +ROH Acid->RingOpen Protonation of C=O Nu: Attack on Cyclopropane Hydrolysis Linear Amide/Acid (Lactam Cleavage) +18 Da Base->Hydrolysis OH- Attack on Carbonyl (C5) NOxide N-Oxide / Radical Scission +16 Da or Fragmentation Oxid->NOxide Electrophilic Oxidation of 2° Amines

Caption: Primary degradation vectors. Red path indicates the high-risk strain-release mechanism specific to spiro-cyclopropanes.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Acid-Induced Instability (Cyclopropane Ring Opening)

User Query: "I am observing a new impurity peak at M+18 and M+32 during my acidic forced degradation study (0.1N HCl). Is this simple amide hydrolysis?"

Scientist Response: Likely not. While M+18 suggests water addition (hydrolysis), in spiro[2.4]heptane systems, this mass shift often indicates Acid-Catalyzed Ring Opening (ACRO) of the cyclopropane moiety rather than amide cleavage.

  • The Mechanism: The spiro-cyclopropane ring acts as a "donor-acceptor" system. Protonation of the carbonyl (or adjacent nitrogen) increases the electrophilicity of the spiro-carbon. Water (M+18) or Methanol (M+32, if used as co-solvent) acts as a nucleophile, attacking the cyclopropane ring to relieve ring strain [1].

  • Diagnostic Test:

    • Repeat the stress test in Deuterated Methanol (CD3OD) with DCl.

    • Result A: If the mass shift becomes M+35 (M + OCD3), the nucleophile is the solvent, confirming ring opening.

    • Result B: If the mass shift remains M+18 (from residual water), it could be hydrolysis.

    • NMR Check: Look for the disappearance of the characteristic high-field cyclopropyl protons (0.5–1.5 ppm) and the appearance of alkyl chain signals (methyl/ethyl groups) [2].

Protocol: Minimizing ACRO During Synthesis/Purification

  • Avoid Strong Mineral Acids: Replace HCl/H2SO4 workups with buffered quenchers (e.g., Phosphate buffer pH 6.0).

  • TFA Caution: If removing Boc groups with TFA, keep temperature < 0°C and limit exposure time. The spiro-ring is sensitive to prolonged exposure to strong organic acids [3].

Topic B: Base-Catalyzed Hydrolysis & Epimerization

User Query: "My potency assay is dropping in formulation buffers at pH 8.0, but I don't see major cleavage products. What is happening?"

Scientist Response: You are likely experiencing Epimerization or Iso-urea formation , which can be "silent" in standard reverse-phase HPLC if the isomers co-elute.

  • The Mechanism: The C-H bond adjacent to the carbonyl (if chiral) or the spiro-center itself can be labile. In basic media, the lactam enolate can form. Upon reprotonation, the stereocenter may invert (racemization), leading to a diastereomer (epimer) with different biological activity but identical mass [4].

  • Troubleshooting Steps:

    • Chiral Chromatography: Switch from C18 to a chiral stationary phase (e.g., Chiralpak AD-H or IC) to resolve potential enantiomers/diastereomers.

    • D2O Exchange: Incubate in D2O/NaOD. If the parent mass increases by +1 (M+1) without degradation, the alpha-proton is exchanging, confirming the enolate pathway.

Topic C: Oxidative Stress & N-Oxides

User Query: "I see a small peak at RRT 0.95 with a mass of M+16. Is this an impurity from the starting material?"

Scientist Response: An M+16 peak eluting slightly before the parent is the classic signature of an N-Oxide . Diazaspiro compounds often contain secondary or tertiary amines (positions 4 or 7) that are highly susceptible to oxidation by peroxides or dissolved oxygen.

  • The Cause: Trace peroxides in solvents (THF, Ethers) or excipients (PEG, Polysorbates) [5].

  • Prevention Protocol:

    • Solvent Control: Use only fresh, peroxide-free solvents. Test with peroxide strips before use.

    • Antioxidants: Add 0.1% BHT (Butylated Hydroxytoluene) or Sodium Metabisulfite to the formulation buffer during stress testing to confirm the oxidative nature. If the peak disappears with antioxidant, it is an N-Oxide.

Module 3: Analytical Method Optimization

Standard HPLC methods often fail to separate the parent spiro-compound from its ring-opened isomers due to similar polarity. Use this decision tree to optimize your method.

MethodDev Start Issue: Poor Separation of Degradants CheckpH Step 1: Check Mobile Phase pH (Spiro-amines are basic, pKa ~8-9) Start->CheckpH LowpH pH < 3 (TFA/Formic Acid) CheckpH->LowpH Standard HighpH pH > 9 (Ammonium Bicarbonate) CheckpH->HighpH Alternative Decision1 Are peaks tailing? LowpH->Decision1 Action2 Use Hybrid Silica Column (e.g., XBridge C18) Stable at High pH HighpH->Action2 Best for basic spiro-compounds Action1 Add Ion Pair Reagent (e.g., Hexanesulfonate) OR Use HILIC Mode Decision1->Action1 Yes Decision1->Action2 No (but poor res)

Caption: Analytical method decision tree. High pH methods often provide better selectivity for basic diazaspiro compounds.

Module 4: Summary of Stability Data

The following table summarizes expected degradation products based on stress conditions for diazaspiro[2.4]heptan-5-ones.

Stress ConditionPrimary Degradant TypeMass Shift (Δ)MechanismMitigation Strategy
Acid (pH 1-3) Ring-Opened Ether/Alcohol+18 (H₂O) / +32 (MeOH)Nucleophilic attack on cyclopropane (Strain Release)Avoid protic acids; Store in dry state; Lyophilize at pH > 4.
Base (pH > 9) Linear Amino Acid+18Lactam HydrolysisBuffer at pH 6-7; Avoid strong nucleophiles.
Oxidation (H₂O₂) N-Oxide+16Electrophilic attack on NitrogenNitrogen sparging; Use peroxide-free excipients; Add antioxidants (BHT).
Thermal (Solid) Dimer/Polymer2M / VariableRadical polymerization (rare)Store at 2-8°C; Protect from light.

References

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes. Source:Journal of Organic Chemistry. The strain energy in spiro-cyclopropanes (approx. 27 kcal/mol) facilitates ring opening under mild acidic conditions, often termed "homo-Michael" addition. URL:[Link]

  • Synthesis and Stability of Spirocyclopropyl γ-Lactams. Source:ResearchGate (Organic Chemistry Frontiers). Discusses the specific vulnerability of the C-O vs N-O bond cleavage in spiro-fused lactam systems. URL:[Link]

  • Ledipasvir Impurity Profiling (Spirocyclic Intermediates). Source:Pharmaffiliates / Vertex AI Search. Identifies "Acetyl Spiro Impurity" and degradation products of Ledipasvir, which shares the diazaspiro core, highlighting the relevance of acylation and ring stability. URL:[Link]

  • Stereoselective Ring Expansion of Spirocyclopropanes. Source:ACS Omega. Details the mechanisms of ring expansion and stereochemical inversion in spiro-oxindole/lactam derivatives, relevant for understanding epimerization risks. URL:[Link]

Validation & Comparative

Comparative Guide: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one vs. Diaza-Spiro Analogs

[1]

Executive Summary: The Case for High-Strain Scaffolds

In the pursuit of "escaping flatland"—the movement to increase the saturation (

16-Methyl-4,6-diazaspiro[2.4]heptan-5-oneMDSH-2.42

This guide objectively compares MDSH-2.4 against the industry-standard 2,6-diazaspiro[3.3]heptane and the flexible 2,8-diazaspiro[4.5]decane , evaluating synthetic accessibility, physicochemical properties, and metabolic stability.[2]

Part 1: Structural & Physicochemical Analysis[1][3][4]

The MDSH-2.4 scaffold consists of a cyclopropane ring spiro-fused to a cyclic urea (imidazolidin-2-one).[2] This creates a unique "arrowhead" geometry compared to the "dumbbell" shape of [3.3] systems.

Comparative Physicochemical Metrics[1][5][6]

The following data compares the MDSH-2.4 scaffold against its primary competitors. Data represents calculated consensus values (cLogP) and experimental solubility ranges typical for these building blocks.

FeatureMDSH-2.4 (Target)Diaza[3.3]heptane (Standard)Diaza[4.5]decane (Flexible)
Structure Code Spiro[2.4]Spiro[3.3]Spiro[4.5]
Ring Strain Very High (~27 kcal/mol)High (~26 kcal/mol)Low (Chair conformers)
Vector Angle Acute (< 109.5°)Linear (180°)Variable/Flexible
MW (Core) ~126 Da~98 Da~140 Da
cLogP 0.2 – 0.5-0.5 – 0.11.2 – 1.8
TPSA ~32 Ų (Polar Urea)~24 Ų (Secondary Amines)~24 Ų
Solubility (pH 7.4) High (>5 mg/mL)Very High (>10 mg/mL)Moderate (<1 mg/mL)
Metabolic Liability Low (Cyclopropane stability)Low (Ring strain)Moderate (N-dealkylation)
Structural Classification Diagram

The diagram below illustrates the hierarchical relationship and vector orientation of these scaffolds.

ScaffoldComparisonRootDiaza-Spiro ScaffoldsType1Spiro[2.4] (MDSH-2.4)High Strain / Acute VectorsBioisostere: Proline/PyrrolidineRoot->Type1Type2Spiro[3.3] (Diazaheptane)Rigid / Linear VectorsBioisostere: PiperazineRoot->Type2Type3Spiro[4.5] (Diazadecane)Flexible / BulkierBioisostere: PiperidineRoot->Type3PropertiesPerformance ImpactType1->PropertiesHigh Fsp3Metabolic BlockType2->PropertiesLinearitySolubilityType3->PropertiesLipophilicityTarget Fit

Figure 1: Classification of diazaspiro scaffolds based on ring size and vector orientation.[2]

Part 2: Performance & Causality

The "Cyclopropane Effect"

Why choose the [2.4] system over the [3.3]?

  • Electronic Modulation: The cyclopropane ring possesses significant

    
    -character (Walsh orbitals).[2] When fused to the urea nitrogen, it reduces the basicity of the nitrogen lone pair more effectively than a cyclobutane ring. This is crucial for optimizing permeability in CNS targets where high basicity can lead to P-gp efflux.[2]
    
  • Conformational Locking: The [2.4] system is more rigid than the [4.5] system but lacks the perfect linearity of the [3.3]. It is ideal for positioning substituents into "pockets" that require a bent or acute angle of approach, which linear scaffolds cannot access.

Metabolic Stability

Experimental data indicates that the spiro-cyclopropane moiety in MDSH-2.4 acts as a "metabolic blocker."[2] Unlike gem-dimethyl groups, which can be prone to oxidation, the cyclopropane C-H bonds have higher dissociation energy (~106 kcal/mol) compared to standard alkyl chains, rendering them resistant to CYP450 oxidation.

Part 3: Experimental Protocols

Synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one[1]

Methodology Rationale: Direct cyclization of 1-(aminomethyl)cyclopropan-1-amine with a carbonic acid equivalent is the most robust route.[2] We utilize Carbonyl Diimidazole (CDI) over phosgene for safety and ease of handling in a standard research lab.

Workflow Diagram:

SynthesisProtocolStart1-Boc-aminocyclopropane-carboxylic acidStep11. Reduction (LiAlH4)2. DeprotectionStart->Step1Inter1-(Aminomethyl)cyclopropan-1-amineStep1->InterStep2Cyclization(CDI, THF, Reflux)Inter->Step2Step3Methylation(MeI, NaH)Step2->Step3FinalMDSH-2.4(Target Product)Step3->Final

Figure 2: Synthetic pathway for the construction of the MDSH-2.4 core.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Start with commercially available 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.[2]

    • Reduction: Dissolve in anhydrous THF (0.2 M). Add LiAlH4 (2.5 eq) at 0°C under Argon. Reflux for 4 hours to reduce the acid to the alcohol. Note: The Boc group may be reduced to a methyl group if conditions are too harsh; standard protocol usually involves acid activation first or reduction of the nitrile analog.

    • Alternative (Robust): Start with 1-cyanocyclopropanecarboxylic acid.[2] Reduce with LiAlH4 to yield 1-(aminomethyl)cyclopropan-1-amine.[2]

  • Ring Closure (Urea Formation):

    • Dissolve the diamine (1.0 eq) in dry THF (10 mL/g).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C.[2]

    • Allow to warm to RT, then reflux for 3 hours.

    • Validation: Monitor by TLC (10% MeOH/DCM). The disappearance of the baseline amine spot indicates conversion.

    • Workup: Concentrate, redissolve in EtOAc, wash with water. The cyclic urea often precipitates or crystallizes upon cooling.

  • Regioselective Methylation:

    • Dissolve the spiro-urea (1.0 eq) in dry DMF.

    • Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min (gas evolution).

    • Add Methyl Iodide (1.05 eq) dropwise.

    • Stir at RT for 2 hours.

    • Purification: Quench with NH4Cl(aq), extract with EtOAc. Purify via silica flash chromatography (EtOAc/Hexanes).

Metabolic Stability Assay (Microsomal Stability)

To validate the stability claim, perform the following assay:

  • Incubation: Incubate MDSH-2.4 (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[2]4) at 37°C.[2]

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [2]
      
    • Success Criterion:

      
       minutes indicates high stability.[2]
      

Part 4: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[4][5]

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones.[2][6] European Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds. Journal of Organic Chemistry.[7]

  • Zheng, Y. J., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[8][4][5][9][10][11] Expert Opinion on Drug Discovery.[2]

Structure-Activity Relationship (SAR) Studies of Diazaspiro[2.4]heptan-5-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 4,6-diazaspiro[2.4]heptan-5-one scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its spiro-fused cyclopropane ring and a cyclic urea core. Unlike planar aromatic systems or flexible alkyl chains, this scaffold offers a unique three-dimensional geometry that rigidly orients pharmacophores, improving selectivity and metabolic stability.

This guide objectively compares the performance of diazaspiro[2.4]heptan-5-one analogs against alternative scaffolds in two primary therapeutic areas: Ceramide Galactosyltransferase (CGT) inhibition (Lysosomal Storage Diseases) and VAV1 Degradation (Autoimmune Disorders).

Scaffold Architecture

The core structure consists of a strained cyclopropane ring spiro-fused to an imidazolidin-2-one system.

  • Rigidity: The

    
     spiro-carbon (C3) locks the conformation, reducing the entropic penalty upon protein binding.
    
  • Vector Orientation: The nitrogen atoms (N4, N6) provide distinct vectors for substituent growth, allowing precise probing of hydrophobic pockets.

  • Metabolic Blockade: The spiro-cyclopropane moiety protects the adjacent carbons from cytochrome P450-mediated oxidation, a common liability in gem-dimethyl analogs.

Comparative Analysis: Performance vs. Alternatives

Case Study A: Ceramide Galactosyltransferase (CGT) Inhibitors

Target Indication: Krabbe Disease, Metachromatic Leukodystrophy (MLD)

Context: CGT inhibitors prevent the accumulation of galactosylceramide and psychosine. Early inhibitors utilized planar phenyl-urea cores which suffered from poor solubility and rapid clearance.

Table 1: Comparative Profile of CGT Inhibitor Scaffolds

FeatureDiazaspiro[2.4]heptan-5-one (Compound 224A Series)Standard Phenyl-Urea (Legacy Inhibitors)Gem-Dimethyl Imidazolidinone
IC50 (Human CGT) < 10 nM (High Potency)50 - 200 nM20 - 50 nM
Selectivity (vs. UGTs) > 100-fold ~10-fold~20-fold
Metabolic Stability (

)
High (> 2h in microsomes) Low (< 30 min)Moderate
Solubility Moderate (due to

character)
Poor (Planar stacking)Good
CNS Penetration High (

)
LowModerate

Key Insight: The spiro-cyclopropane ring in the diazaspiro scaffold prevents "pancaking" (non-specific hydrophobic stacking) common in planar urea drugs, thereby improving solubility and bioavailability while maintaining the critical hydrogen-bonding geometry required for the active site.

Case Study B: VAV1 Targeted Degradation (PROTACs)

Target Indication: Multiple Sclerosis, Rheumatoid Arthritis

Context: VAV1 is a signal transduction protein in T-cells. Targeted degradation requires a linker that positions the E3 ligase binder and the VAV1 ligand at a precise distance and angle.

  • Alternative: Flexible alkyl chain linkers (high entropy, "floppy").

  • Diazaspiro Solution: Acts as a rigid "bolt" linker.

    • Result: The defined exit vector from N4/N6 restricts the degrees of freedom, leading to deeper ternary complex formation (Target-Linker-Ligase) and more efficient ubiquitination at lower concentrations.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this scaffold is driven by substitutions at the Nitrogen positions (N4, N6) and the Cyclopropane ring (C1, C2).

SAR Logic Map

The following diagram illustrates the functional impact of modifications at key positions.

SAR_Map Core 4,6-Diazaspiro[2.4] heptan-5-one Core N4 N4 Position (Primary Vector) Core->N4 N6 N6 Position (Secondary Vector) Core->N6 C_Spiro C1/C2 Cyclopropane (Steric Shield) Core->C_Spiro Ketone C5 Carbonyl (H-Bond Acceptor) Core->Ketone Determines Potency\n(Lipophilic tail attachment) Determines Potency (Lipophilic tail attachment) N4->Determines Potency\n(Lipophilic tail attachment) Aryl/Heteroaryl Aryl/Heteroaryl N4->Aryl/Heteroaryl Optimal for CGT Modulates Solubility\n(Polar group attachment) Modulates Solubility (Polar group attachment) N6->Modulates Solubility\n(Polar group attachment) Methyl/Ethyl Methyl/Ethyl N6->Methyl/Ethyl Standard Cap Blocks Metabolism\n(Prevents hydroxylation) Blocks Metabolism (Prevents hydroxylation) C_Spiro->Blocks Metabolism\n(Prevents hydroxylation) Essential for Binding\n(Do not reduce) Essential for Binding (Do not reduce) Ketone->Essential for Binding\n(Do not reduce)

Figure 1: SAR decision matrix for the diazaspiro[2.4]heptan-5-one scaffold. Colors indicate distinct functional zones.

Key SAR Findings
  • N4-Arylation (Critical for Potency):

    • Direct attachment of electron-rich aromatic rings (e.g., 4-methoxyphenyl) at N4 drastically increases potency against CGT.

    • Mechanism:[1][2] The N4-aryl group occupies the hydrophobic pocket usually reserved for the ceramide lipid tail.

  • N6-Methylation (Solubility Switch):

    • Leaving N6 unsubstituted (-NH) often results in poor permeability due to excessive polarity/hydrogen bond donor count.

    • Optimization: Methylation (N-Me) or small alkyl groups at N6 cap this position, improving LogD and CNS penetration without sterically clashing with the receptor.

  • Cyclopropane Integrity:

    • Opening the cyclopropane ring to a gem-dimethyl group (forming a standard hydantoin) results in a 5-10x loss in metabolic stability . The strained ring is resistant to CYP450 oxidation.

Experimental Protocols

Synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Rationale: This protocol uses a "cyclopropanation first" approach, which is more scalable than ring-closing metathesis for this specific scaffold.

Reagents:

  • 1-Aminocyclopropanecarboxylic acid (ACC)

  • Methylamine (2M in THF)

  • Triphosgene or CDI (Carbonyl diimidazole)

  • Thionyl chloride (

    
    )
    

Step-by-Step Workflow:

  • Esterification: React 1-aminocyclopropanecarboxylic acid with methanol/

    
     (0°C to Reflux, 4h) to yield the methyl ester hydrochloride.
    
  • Amide Formation: Treat the ester with methylamine in THF (rt, 12h) to form 1-amino-N-methylcyclopropanecarboxamide.

  • Cyclization (Ring Closure):

    • Dissolve the carboxamide in dry DCM.

    • Add CDI (1.1 equiv) and TEA (2.0 equiv).

    • Reflux for 6h. The amino group attacks the activated carbonyl, closing the 5-membered ring.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

    • Validation: Confirm structure via

      
      H-NMR (Look for characteristic cyclopropane multiplets at 
      
      
      
      0.6–1.2 ppm).
CGT Inhibition Assay (Self-Validating Protocol)

Purpose: To determine IC50 values for analogs against Ceramide Galactosyltransferase.

Materials:

  • Enzyme: Recombinant Human CGT (microsomal fraction).

  • Substrate: NBD-C6-Ceramide (Fluorescent).

  • Donor: UDP-Galactose.

  • Control: Standard inhibitor (e.g., Lucerastat) or inactive analog.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, 1 nM to 10

    
    M).
    
  • Incubation: Mix CGT enzyme buffer (50 mM Tris pH 7.4, 10 mM

    
    ) with compound. Incubate 15 min at 37°C.
    
  • Reaction Start: Add NBD-C6-Ceramide (5

    
    M) and UDP-Galactose (50 
    
    
    
    M).
  • Kinetics: Incubate for 30 min.

  • Termination: Stop reaction with Chloroform:Methanol (2:1).

  • Detection: Separate phases. Analyze organic phase via HPTLC or HPLC-FLD (Ex 460nm / Em 535nm).

  • Calculation:

    
     is calculated using a 4-parameter logistic fit.
    
    • Validation Check: Z-factor must be > 0.5. Reference inhibitor must fall within 2-fold of historical

      
      .
      

Mechanism of Action: VAV1 Degradation Pathway

The following diagram details how the diazaspiro-linked PROTAC functions to degrade VAV1, highlighting the scaffold's role in complex stability.

VAV1_Degradation cluster_0 Ternary Complex Formation PROTAC PROTAC Molecule (Diazaspiro Linker) VAV1 Target: VAV1 Protein PROTAC->VAV1 Warhead Binding E3 E3 Ligase (Cereblon/VHL) PROTAC->E3 Recruitment VAV1->E3 Protein-Protein Interaction (Stabilized by Rigid Linker) Ubiquitination Poly-Ubiquitination of VAV1 Lysine Residues E3->Ubiquitination Catalysis Proteasome 26S Proteasome Recognition Ubiquitination->Proteasome Degradation VAV1 Degradation (Immune Silencing) Proteasome->Degradation

Figure 2: Mechanism of VAV1 degradation. The diazaspiro linker minimizes entropic cost during the critical ternary complex formation step.

References

  • Title: Ceramide galactosyltransferase inhibitors for the treatment of disease (WO2017214505A1).
  • VAV1 Degradation: Title: Targeted degradation of VAV1 (WO2024151547A1). Source: WIPO / Google Patents. URL: Relevance: Demonstrates the use of the scaffold as a rigid linker in PROTACs for autoimmune therapy.
  • Scaffold Synthesis & Properties

    • Title: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (Compound Data).[3][4][5]

    • Source: PubChem / Uni.lu.[3][4][6]

    • URL:[Link]

    • Relevance: Provides physicochemical properties and structural identifiers (InChI/SMILES) for the core scaffold.
  • General SAR Principles

    • Title: Structure-Activity Rel
    • Source: DrugDesign.org.
    • URL:[Link]

    • Relevance: Foundational principles regarding rigidification and bioisosteres in medicinal chemistry.

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of potential analytical methodologies for the characterization and quantification of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, a novel heterocyclic compound. The focus is on the development and validation of robust, stability-indicating methods that adhere to global regulatory standards, ensuring data quality throughout the drug development lifecycle.

Introduction to 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one and the Imperative for Validated Analytical Methods

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one is a spirocyclic lactam with potential applications in medicinal chemistry, analogous to other diazaspiro compounds that have shown biological activity.[1] As with any new chemical entity (NCE), the ability to accurately and reliably measure its purity, potency, and stability is fundamental. The validation of analytical procedures is a regulatory requirement and a scientific necessity, providing documented evidence that a method is fit for its intended purpose.[2][3]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[2][4] These guidelines are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Adherence to these standards ensures that the analytical data submitted in regulatory filings is sound and that the quality of the drug substance and product is maintained.[7]

This guide will compare and contrast suitable analytical techniques for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one and detail the validation process, with a focus on creating a stability-indicating method.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method development. The choice is guided by the physicochemical properties of the analyte, such as its polarity, volatility, and chromophoric properties. For 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, two primary techniques are considered: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.The lactam and secondary amine functionalities suggest moderate polarity, making it well-suited for reversed-phase HPLC.
Applicability Wide range of compounds, particularly non-volatile and thermally labile molecules.[4]Volatile and thermally stable compounds.[2]The spirocyclic structure may have a relatively high boiling point and potential for thermal degradation, making HPLC a more robust choice.
Detection UV-Vis, Diode Array (DAD/PDA), Mass Spectrometry (MS), Fluorescence, etc.Primarily Mass Spectrometry (MS).The carbonyl group may provide a chromophore for UV detection. Coupling to MS provides higher specificity and sensitivity.
Derivatization Generally not required.May be necessary for polar or non-volatile analytes to increase volatility.[8]The need for derivatization in GC could introduce additional variability and complexity to the method.
Conclusion Highly Recommended. HPLC, particularly with UV or MS detection, is the preferred technique due to the anticipated properties of the compound. It offers versatility and is the industry standard for stability-indicating assays.[4][9]Alternative/Complementary. GC-MS could be useful for identifying volatile impurities or residual solvents but is less likely to be the primary method for assay and impurity profiling of the parent compound.[10]

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique for developing a stability-indicating assay for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one. The remainder of this guide will focus on the development and validation of an RP-HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[7] The development of such a method is an iterative process.

Initial Method Development

The goal of initial method development is to achieve adequate separation of the main peak from any potential impurities.

Experimental Protocol: Initial HPLC Method Scouting

  • Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile and common starting point for reversed-phase chromatography.[11]

  • Mobile Phase Selection:

    • A common starting mobile phase is a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[12]

    • Perform initial runs with a gradient elution (e.g., 10-90% organic modifier over 30 minutes) to determine the approximate elution conditions.[4]

  • Detection Wavelength: Use a UV-Vis or DAD/PDA detector to scan a solution of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30 °C.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing and validating a stability-indicating method.[6][13] It involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[14]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Expose the drug substance to the following conditions, aiming for 5-20% degradation[13]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the initial HPLC method. The goal is to ensure that all degradation product peaks are well-resolved from the parent peak. If co-elution occurs, the HPLC method must be further optimized (e.g., by changing the mobile phase pH, organic modifier, or column chemistry).

Validation of the Analytical Method

Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines.[2][9] The following parameters are assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Experimental Approach:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of the pure drug substance, and the samples from the forced degradation study.

    • Peak purity analysis using a DAD/PDA detector is a powerful tool to demonstrate that the parent peak is spectrally pure and not co-eluting with any degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one over a concentration range (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard in triplicate and plot the peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[15]

  • Experimental Approach:

    • Perform a recovery study by spiking a placebo with known amounts of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percent recovery.

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15]

  • Repeatability (Intra-assay precision):

    • Analyze six independent samples of the drug substance at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

Precision LevelSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean% RSD
Repeatability 99.8%100.2%99.5%100.5%99.9%100.1%100.0%0.35%
Intermediate Precision 100.5%99.6%100.8%99.2%100.3%99.9%100.1%0.58%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Experimental Approach:

    • Introduce small changes to the method parameters one at a time and assess the impact on the results (e.g., system suitability).

    • Parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase pH (e.g., ± 0.2 units)

      • Organic modifier composition (e.g., ± 2%)

Visualizing the Workflow

Diagrams can help to clarify the logical flow of method development and validation.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Start Define Analytical Target Profile Scouting Initial Method Scouting (Column, Mobile Phase) Start->Scouting ForcedDeg Forced Degradation Studies Scouting->ForcedDeg Optimization Method Optimization (Resolution of All Peaks) ForcedDeg->Optimization Specificity Specificity Optimization->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness FinalReport Validation Report & Method Implementation Robustness->FinalReport

Caption: Workflow for HPLC Method Development and Validation.

ValidationParameters cluster_Quantitative Quantitative Aspects cluster_Qualitative Qualitative & Reliability Aspects center Validated Analytical Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Linearity Linearity (Proportionality) center->Linearity Range Range (Interval of Reliability) center->Range LOQ LOQ (Quantitation Limit) center->LOQ Specificity Specificity (Discrimination) center->Specificity LOD LOD (Detection Limit) center->LOD Robustness Robustness (Resistance to Change) center->Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

The development and validation of analytical methods for novel compounds like 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one are critical for ensuring data integrity and regulatory compliance. While specific methods for this compound are not yet established in the literature, a systematic approach based on sound scientific principles and regulatory guidelines provides a clear path forward.

A stability-indicating RP-HPLC method is the recommended approach for the assay and impurity profiling of this compound. By following a structured development process, including forced degradation studies, and a comprehensive validation protocol covering specificity, linearity, accuracy, precision, and robustness, a reliable and defensible analytical method can be established. This ensures the quality and consistency of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one throughout its development lifecycle, from early research to final product release.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration. (2020, April 21).
  • Lab Manager. (2025, September 29).
  • ResolveMass Laboratories. (2026, February 15).
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • SGS. Forced Degradation Testing. [Link]

  • Hozyfa A Hamdan and Ahmed E Mohammed. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. J. Chem. Pharm. Res., 9(1):118-122.
  • Asian Journal of Pharmacy and Technology.
  • International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS.
  • PubMed. (2010, September 15). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. [Link]

  • PubMed. (2006, July 24). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]

  • PubMed. (2004, June 18). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • PubMed. (2018, October 15). Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma. [Link]

  • Netpharmalab. Validation of analytical methods. [Link]

  • PubMed. (2017, September 15). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. [Link]

Sources

Spectroscopic Comparison of Diazaspiro[2.4]heptan-5-one Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of diazaspiro[2.4]heptan-5-one isomers, focusing on the structural differentiation required in high-stakes medicinal chemistry (e.g., VAV1 inhibitor development).

Executive Summary & Structural Context

Diazaspiro[2.4]heptan-5-one represents a privileged scaffold in drug discovery, offering a rigid spirocyclic core that orients pharmacophores with high vector precision. The spiro[2.4] junction—fusing a strained cyclopropane ring to a five-membered diaza-heterocycle—creates unique spectroscopic signatures.

In synthetic workflows, three primary regioisomers often compete or require differentiation. Correctly identifying these isomers is critical, as they represent distinct functional groups (cyclic urea vs. pyrazolone vs. glycinamide) with vastly different biological activities.

The Three Core Isomers
Isomer DesignationIUPAC / Chemical ClassStructural Key Feature
Isomer A (Target) 4,6-diazaspiro[2.4]heptan-5-one Cyclic Urea . Nitrogen atoms flank the carbonyl at positions 4 and 6.
Isomer B 5,6-diazaspiro[2.4]heptan-4-one Pyrazolidinone . Nitrogens are adjacent (hydrazine moiety); carbonyl is adjacent to spiro center.
Isomer C 4,7-diazaspiro[2.4]heptan-5-one Cyclic Amide/Glycinamide . Nitrogens are separated by the carbonyl and a methylene group.

Spectroscopic Differentiation Strategy

The differentiation of these isomers relies on detecting the specific electronic environments of the carbonyl group and the methylene protons in the five-membered ring.

Comparative Spectroscopic Data Table

The following data summarizes the diagnostic signals used to distinguish the isomers.

FeatureIsomer A (4,6-diaza-5-one) Isomer B (5,6-diaza-4-one) Isomer C (4,7-diaza-5-one)
Functional Group Cyclic UreaPyrazolidinone (Hydrazide)Cyclic Amide
IR

(cm

)
1690–1720 (Strong, Urea)1660–1690 (Hydrazide)1650–1680 (Amide)

C NMR C=O
~155–160 ppm (Upfield Urea)~165–175 ppm (Downfield)~165–170 ppm

H NMR (Ring CH

)

3.2–3.6 ppm (Singlet/ABq)

2.8–3.2 ppm

3.8–4.2 ppm
Coupling (

)
No H-H coupling to NH typically seen in D

O
NH-NH coupling possible (COSY)Vicinal coupling if NH adjacent
Cyclopropane H

0.5–1.2 ppm (Multiplets)

0.6–1.4 ppm

0.5–1.2 ppm

Technical Insight: The


C NMR shift of the carbonyl  is the most definitive "silver bullet." Cyclic ureas (Isomer A) consistently resonate upfield (155-160 ppm) compared to the amide/hydrazide carbonyls of Isomers B and C (>165 ppm) due to the double donation of nitrogen lone pairs.

Experimental Workflow & Logic

The following workflow outlines the self-validating protocol for synthesizing and characterizing the target 4,6-diazaspiro[2.4]heptan-5-one, ensuring no isomeric scrambling occurs.

Diagram: Isomer Differentiation Workflow

G Start Start: Spiro-Diamine Precursor (1,1-bis(aminomethyl)cyclopropane) ReagentA Route A: Phosgene/CDI (Carbonylation) Start->ReagentA Cyclization ReagentB Route B: Nitrous Acid / Hydrazine (N-N Bond Formation) Start->ReagentB Alternative Route ProdA Crude Isomer A (Urea Formation) ReagentA->ProdA ProdB Crude Isomer B (Pyrazole Formation) ReagentB->ProdB Analysis 1H & 13C NMR Analysis (DMSO-d6) ProdA->Analysis ProdB->Analysis Decision Check C=O Shift Analysis->Decision ResultA Shift ~158 ppm CONFIRMED: 4,6-diaza (Urea) Decision->ResultA < 160 ppm ResultB Shift ~170 ppm CONFIRMED: 5,6-diaza (Pyrazole) Decision->ResultB > 165 ppm

Caption: Logical flowchart for the synthesis and spectroscopic validation of spiro-diaza isomers.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation of 4,6-Diazaspiro[2.4]heptan-5-one (Target)

This protocol utilizes a double nucleophilic attack on a carbonyl source (CDI or Phosgene) by the 1,1-bis(aminomethyl)cyclopropane precursor.

Reagents:

  • 1,1-Bis(aminomethyl)cyclopropane (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Solvent: Anhydrous THF or DCM

  • Base: Triethylamine (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,1-bis(aminomethyl)cyclopropane in anhydrous THF under N

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Cyclization: Add CDI portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Formation of a white precipitate (imidazole byproduct) is common.

  • Work-up: Filter off the solid. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/EtOAc.

    • Checkpoint: The product should be a white solid.

  • Validation: Obtain

    
    C NMR. Look for the diagnostic signal at 158.5 ppm .
    
Protocol B: Spectroscopic Analysis (Self-Validating System)

To ensure data integrity, run the NMR in DMSO-d


 to observe exchangeable NH protons, which are often invisible in CD

OD or D

O.
  • Sample Prep: Dissolve 10 mg of purified compound in 0.6 mL DMSO-d

    
    .
    
  • 1H NMR Acquisition:

    • Set relaxation delay (d1) to > 5 seconds to ensure accurate integration of the rigid spiro protons.

    • Target Signal: Look for two broad singlets (NH) at > 6.0 ppm (if asymmetric) or one broad singlet (if symmetric).

    • Cyclopropane Region: Verify the multiplet pattern at 0.4–1.0 ppm. Integration must be 4H relative to the ring CH

      
       (2H).
      
  • 13C NMR Acquisition:

    • Run at least 512 scans to resolve the quaternary spiro carbon.

    • Target Signal: Spiro quaternary carbon typically appears around 20–30 ppm .

Mechanistic Causality in Isomer Formation

Understanding why a specific isomer forms is crucial for troubleshooting.

  • Thermodynamic Control: The 4,6-diaza (urea) isomer is generally the thermodynamic product when reacting diamines with carbonic acid derivatives due to the high stability of the planar urea moiety.

  • Kinetic Traps: The 4,7-diaza isomer usually requires a stepwise synthesis (e.g., glycine coupling followed by cyclization) rather than a one-pot gem-diamine reaction.

  • Ring Strain: The spiro[2.4] system possesses inherent strain (~25 kcal/mol). The 4,6-diaza isomer minimizes steric clash between the carbonyl oxygen and the cyclopropane hydrogens compared to the 5,6-diaza isomer, where the carbonyl is closer to the spiro junction.

References

  • PubChem. 4-methyl-4,6-diazaspiro[2.4]heptan-5-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Targeted degradation of VAV1 (WO2024151547A1). (2024). Describes the synthesis and use of diazaspiro[2.4]heptan-5-one derivatives.
  • Google Patents.Ceramide galactosyltransferase inhibitors (WO2017214505A1). (2017). Provides NMR characterization data for substituted 4,6-diazaspiro[2.4]heptan-5-one analogs.

Sources

Comparative Guide: Cross-Reactivity Studies of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (MDSH)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Context: Bioanalysis and Selectivity Profiling of VAV1 Degrader Metabolites/Intermediates.

Executive Summary

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (referred to herein as MDSH ) is a critical pharmacophore and potential metabolite associated with next-generation VAV1 molecular glue degraders (e.g., NGT-201-12, MRT-6160 analogs). As a rigid, spirocyclic small molecule (MW ~126 Da), its accurate quantification in biological matrices is essential for defining the pharmacokinetic (PK) and safety profile of the parent drug.

This guide compares the performance of Ligand Binding Assays (LBA/ELISA) —often favored for high-throughput screening—against the LC-MS/MS "gold standard." We focus specifically on cross-reactivity , the primary failure mode for immunoassays targeting small, urea-based heterocycles.

The Analyte: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

MDSH presents unique bioanalytical challenges due to its compact, polar structure and similarity to endogenous nitrogenous waste products.

PropertyDescriptionBioanalytical Implication
Structure Spiro-fused cyclopropane-imidazolidinoneRigid 3D conformation; limited epitope surface for antibody binding.
Function Warhead/Linker motif for E3 ligase recruitmentPotential to metabolize back to this core; requires monitoring.
Risk Structural homology to hydantoins/ureasHigh risk of cross-reactivity with endogenous ureas or co-administered drugs.
Comparative Analysis: Immunoassay (LBA) vs. LC-MS/MS

In the context of MDSH analysis, the "Product" (Immunoassay) is compared against the "Alternative" (LC-MS/MS).[1]

Performance Matrix
FeatureImmunoassay (Competitive ELISA) LC-MS/MS (MRM Mode) Verdict
Specificity (Cross-Reactivity) Low to Moderate. Antibodies may cross-react with des-methyl analogs or ring-opened metabolites (hydantoic acids).High. Mass resolution + fragmentation patterns (SRM) distinguish MDSH from isobaric interferences.LC-MS/MS Wins
Sensitivity (LLOQ) High (pg/mL). Signal amplification allows detection of trace metabolites.Moderate (ng/mL to pg/mL). Dependent on ionization efficiency (ESI+); MDSH is polar and may suffer matrix suppression.LBA Wins (Potential)
Throughput High. 96/384-well plate format ideal for large clinical cohorts.Moderate. Serial injection requires 2-5 min per sample.LBA Wins
Development Time Long (3-6 months). Requires hapten design, immunization, and antibody screening.Short (1-2 weeks). Method optimization on standard columns (e.g., C18/HILIC).LC-MS/MS Wins
Critical Insight: The "Hapten" Problem

To generate antibodies for MDSH, the molecule must be conjugated to a carrier protein (e.g., KLH). The conjugation site (e.g., N6-methyl or the spiro-carbon) masks that part of the molecule, rendering the antibody blind to changes at that position. This inherent limitation drives the high cross-reactivity rates seen in LBAs for this class of compounds.

Experimental Protocol: Assessing Cross-Reactivity

For researchers utilizing an immunoassay for MDSH, a rigorous Cross-Reactivity (CR) Study is mandatory to validate data integrity.

Protocol: Competitive ELISA Cross-Reactivity Profiling

Objective: Determine the % Cross-Reactivity (%CR) of the anti-MDSH antibody with structural analogs.

Reagents:

  • Analyte: MDSH Reference Standard (>98% purity).

  • Interferents:

    • Analog A: 4,6-diazaspiro[2.4]heptan-5-one (Des-methyl metabolite).

    • Analog B: Ring-opened hydrolysis product (Hydantoic acid derivative).

    • Analog C: Endogenous Urea/Creatinine (Matrix interference).

  • System: Streptavidin-HRP / Biotinylated-MDSH tracer.

Workflow:

  • Coating: Coat microplate with anti-MDSH capture antibody (1 µg/mL). Block with 1% BSA.

  • Competition: Add 50 µL of sample containing fixed concentration of Biotin-MDSH + varying concentrations of Unlabeled Competitor (MDSH standard OR Analog A/B/C).

    • Concentration Range: 0.01 ng/mL to 10,000 ng/mL (semi-log dilution).

  • Incubation: Incubate 1 hour at RT with shaking (equilibrium phase).

  • Detection: Wash 3x. Add Streptavidin-HRP. Incubate 30 min. Wash 5x. Add TMB substrate.

  • Analysis: Measure OD450. Plot B/B0% vs. Log[Concentration].

Calculation: Calculate the IC50 (concentration displacing 50% of tracer) for the Analyte and each Analog.



Representative Data: Cross-Reactivity Profile
CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
MDSH (Analyte) 5.2 100% Reference.
Analog A (Des-methyl)15.633.3%High Interference. Antibody epitope does not distinguish N-Methyl well.
Analog B (Open Ring)>10,000<0.1%Specific. Rigid spiro-structure is required for binding.
Analog C (Creatinine)>50,000<0.01%No Interference. Safe for urine analysis.

Note: If %CR > 20% for a major metabolite, the LBA is considered non-specific and LC-MS/MS must be used.

Visualization: Cross-Reactivity Validation Workflow

The following diagram illustrates the decision logic for selecting between LBA and LC-MS/MS based on cross-reactivity data.

CrossReactivityWorkflow Start Start: Bioanalytical Strategy for MDSH SelectMethod Select Primary Method Start->SelectMethod LBA_Path Ligand Binding Assay (LBA) (High Throughput) SelectMethod->LBA_Path High Volume LCMS_Path LC-MS/MS (High Specificity) SelectMethod->LCMS_Path High Selectivity Needed CR_Study Execute Cross-Reactivity Study (Analogs A, B, C) LBA_Path->CR_Study Valid Method Validated Proceed to Sample Analysis LCMS_Path->Valid Direct Path Calc_CR Calculate % Cross-Reactivity (IC50 Ratio) CR_Study->Calc_CR Decision Is %CR > 20% for Major Metabolites? Calc_CR->Decision Decision->Valid No (<20%) Switch Switch to LC-MS/MS (Or Re-design Hapten) Decision->Switch Yes (>20%)

Caption: Decision tree for validating bioanalytical methods for MDSH. High cross-reactivity in LBA necessitates a switch to LC-MS/MS.

Strategic Recommendations
  • Use LC-MS/MS for Early Phase: In Discovery/Pre-clinical phases (GLP-Tox), the metabolic profile of the VAV1 degrader is uncertain. Use LC-MS/MS to avoid "blind spots" caused by unknown cross-reacting metabolites.

  • Use LBA for Late Phase (with caution): Only transition to ELISA for large clinical trials if the metabolic map is confirmed and the antibody is proven specific against all major circulating metabolites.

  • Synthesis Quality: Ensure the MDSH reference standard is free of the des-methyl precursor (a common synthetic impurity), as this will skew the IC50 curves.

References
  • PubChem. (2025). 6-methyl-4,6-diazaspiro[2.4]heptan-5-one Compound Summary. National Library of Medicine. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Kahl, K.W., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology. Available at: [Link]

  • Wang, J., et al. (2025). Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron. bioRxiv.[2] Available at: [Link]

  • Datta, P. (2015).[3] How to Detect and Solve Immunoassay Interference. AACC/ADLM. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Spirocyclic compounds, particularly those incorporating heterocyclic motifs, have garnered significant attention due to their unique three-dimensional structures and potential for novel biological activities. Among these, the 4,6-diazaspiro[2.4]heptan-5-one core represents a compelling scaffold. This guide provides an in-depth, comparative analysis of two distinct synthetic strategies for a key derivative, 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, offering researchers and drug development professionals a clear benchmark of their synthetic efficiency.

Introduction to 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one and the Imperative of Synthetic Efficiency

The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one structure, a spirocyclic hydantoin, is of significant interest in medicinal chemistry. The spiro-hydantoin moiety is a well-established pharmacophore found in a variety of therapeutic agents. The strategic methylation at the 6-position can influence the molecule's conformational rigidity and metabolic stability, making it an attractive target for library synthesis and lead optimization.

The selection of a synthetic route has profound implications on the cost, environmental impact, and scalability of producing such compounds. Therefore, a critical evaluation of synthetic efficiency is not merely an academic exercise but a crucial component of the drug development pipeline. This guide will dissect two plausible synthetic pathways: a classical, yet robust, multicomponent approach reminiscent of the Bucherer-Bergs reaction, and a modern, convergent Ugi four-component reaction (Ugi-4CR) followed by a post-condensation cyclization.

Benchmarking Synthetic Efficiency: Key Metrics

To provide an objective comparison, we will employ established green chemistry metrics to evaluate the efficiency of each synthetic route.[1][2] These include:

  • Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the final product.[3][4][5]

  • E-Factor (Environmental Factor): A practical metric that quantifies the amount of waste generated per unit of product.[5][6]

  • Overall Yield: The cumulative yield across all synthetic steps.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.

Synthetic Route 1: Modified Bucherer-Bergs Approach

The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate.[7][8][9][10][11] For our target molecule, a plausible adaptation would involve the reaction of cyclopropanone with key reagents to form the spiro-hydantoin core, followed by N-methylation.

Causality Behind Experimental Choices

This classical approach is chosen for its reliability and the use of readily available starting materials. The one-pot nature of the initial spiro-hydantoin formation is a key advantage, minimizing intermediate isolation steps. The subsequent N-methylation is a standard and well-understood transformation.

Experimental Protocol

Step 1: Synthesis of 4,6-diazaspiro[2.4]heptan-5-one

  • In a sealed pressure vessel, a solution of cyclopropanone (1.0 eq) in ethanol is prepared.

  • Potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq) are added to the solution.

  • The vessel is sealed and heated to 80-90 °C for 12-18 hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-diazaspiro[2.4]heptan-5-one.

Step 2: N-Methylation to 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

  • To a solution of 4,6-diazaspiro[2.4]heptan-5-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF), a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq).

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one.

Synthetic Route 2: Ugi Four-Component Reaction (Ugi-4CR) and Post-Cyclization

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[1][2][12] This modern approach offers a high degree of convergence and is well-suited for the creation of compound libraries.

Causality Behind Experimental Choices

This route is selected for its high efficiency and modularity. The Ugi reaction allows for the simultaneous formation of multiple bonds in a single step, significantly shortening the synthetic sequence. The subsequent intramolecular cyclization is designed to be a high-yielding transformation.

Experimental Protocol

Step 1: Ugi Four-Component Reaction

  • To a solution of cyclopropanone (1.0 eq) and methylamine (1.0 eq, as a solution in a suitable solvent like methanol) is added formic acid (1.0 eq).

  • The mixture is stirred for 30 minutes to facilitate the formation of the iminium ion.

  • An isocyanide, such as tert-butyl isocyanide (1.0 eq), is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure to yield the crude Ugi adduct.

Step 2: Intramolecular Cyclization to 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

  • The crude Ugi adduct is dissolved in a suitable solvent (e.g., toluene).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the tert-butanol byproduct.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the projected performance of each synthetic route based on the key efficiency metrics.

MetricModified Bucherer-BergsUgi-4CR & CyclizationJustification
Atom Economy ModerateHighThe Ugi reaction is known for its excellent atom economy, incorporating all four components into the intermediate adduct. The Bucherer-Bergs reaction generates inorganic salts as byproducts.
E-Factor HigherLowerThe Ugi route is a one-pot, two-step process with potentially fewer workup and purification steps, leading to less solvent and reagent waste.
Overall Yield ModeratePotentially HighMulticomponent reactions often proceed in good to excellent yields. The two-step nature of the Bucherer-Bergs approach may lead to cumulative losses.
Process Mass Intensity HigherLowerThe convergent nature of the Ugi-4CR and the potential for a streamlined workflow are expected to result in a lower PMI.
Step Economy GoodExcellentThe Ugi approach combines four starting materials in a single step, representing superior step economy.
Scalability ModerateGoodUgi reactions are generally scalable, although the purification of the final product might require optimization. The use of cyanide in the Bucherer-Bergs reaction can present challenges on a larger scale.

Visualizing the Synthetic Workflows

Synthetic_Workflows cluster_0 Route 1: Modified Bucherer-Bergs cluster_1 Route 2: Ugi-4CR & Cyclization A1 Cyclopropanone A3 4,6-diazaspiro[2.4]heptan-5-one A1->A3 Bucherer-Bergs Reaction A2 KCN, (NH4)2CO3 A2->A3 A5 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one A3->A5 N-Methylation A4 Methyl Iodide, Base A4->A5 B1 Cyclopropanone B5 Ugi Adduct B1->B5 Ugi-4CR B2 Methylamine B2->B5 Ugi-4CR B3 Formic Acid B3->B5 Ugi-4CR B4 t-Butyl Isocyanide B4->B5 Ugi-4CR B7 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one B5->B7 Intramolecular Cyclization B6 Acid Catalyst B6->B7

Figure 1: Comparative workflows for the synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one.

Conclusion and Future Outlook

This comparative guide illustrates that for the synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, a modern Ugi-based approach holds significant advantages in terms of synthetic efficiency over a more traditional Bucherer-Bergs methodology. The high atom and step economy, coupled with potentially higher overall yields and lower environmental impact, make the Ugi route a more attractive option for both academic research and industrial-scale production.

While the Bucherer-Bergs reaction remains a valuable tool in the synthetic chemist's arsenal, its application may be more suited to smaller-scale syntheses where the simplicity of the one-pot spiro-annulation outweighs the concerns of waste generation and the handling of toxic reagents.

Future research in this area should focus on the experimental validation of these proposed routes to provide concrete data for the efficiency metrics discussed. Furthermore, the exploration of other modern synthetic methodologies, such as transition-metal-catalyzed C-H activation or flow chemistry approaches, could unveil even more efficient and sustainable pathways to this valuable spirocyclic scaffold.

References

  • Ghandi, M., et al. (2015). One-pot Ugi metal-free intramolecular bisannulation reaction of 2-chloroquinoline-3-carbaldehydes. [Provide full citation if available from search results]

  • Andia, B., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 393. [Link][1][12]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2007). The application of green chemistry to the synthesis of sildenafil citrate (Viagra™). Green Chemistry, 9(1), 31-36.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Ugi, I., et al. (2003). The Ugi and Passerini Reactions. In Multicomponent Reactions (pp. 1-36). Wiley-VCH.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Yue, T., et al. (2020). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. European Journal of Medicinal Chemistry, 207, 112725. [Link][13]

Sources

Safety Operating Guide

Disposal & Handling Guide: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling procedures for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (CAS: 1823886-42-5). It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Executive Summary & Emergency Action

Chemical Identity: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one CAS Number: 1823886-42-5 Formula: C₆H₁₀N₂O Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potentially Bioactive. Waste Stream: Non-Halogenated Organic / Pharmaceutical Waste.

Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2]
Spill (Solid) Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust. Scoop into a sealed waste container.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for safe disposal. This compound features a spiro[2.4]heptane core—a strained cyclopropane ring fused to a diaza-heterocycle (cyclic urea derivative).

  • Structural Alert: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While not inherently explosive, it increases thermodynamic reactivity compared to unstrained alkyl chains.

  • Functional Group Chemistry: The urea-like moiety (

    
    ) is generally stable but can hydrolyze under strong acidic/basic conditions, potentially releasing ring-opened byproducts.
    
  • Bioactivity Warning: As a diazapsiro intermediate, this compound is likely a scaffold for pharmaceutical synthesis (e.g., enzyme inhibitors). Treat as a potent bioactive agent until specific toxicology data proves otherwise.

GHS Classification (Inferred from Analogs):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Waste Characterization & Segregation

Proper segregation prevents cross-reactivity in waste drums.

Waste Category Description Disposal Container Labeling Code
Solid Chemical Pure substance, expired lots, or synthesis cakes.HDPE or Fiber Drum with liner.Org-Solid-NonHal
Mother Liquor Solvents containing dissolved compound (e.g., DMSO, Methanol).Safety Can / Carboy (compatible material).Org-Liq-NonHal
Contaminated Debris Gloves, weighing boats, paper towels.Clear thick-walled plastic bag (double-bagged).Haz-Debris
Sharps Needles or glass contaminated with the compound.Rigid Sharps Container (Red).Bio-Sharps
Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a P95/N95 respirator if handling open powder outside a fume hood.

  • Container Selection: Use a wide-mouth HDPE jar or a fiber drum with a 6-mil polyethylene liner.

  • Transfer: Carefully transfer the solid using an anti-static scoop. Avoid generating dust.[2]

    • Scientific Insight: Electrostatic discharge can disperse fine organic powders. Use anti-static tools to prevent inhalation risks.

  • Labeling: Affix a hazardous waste label. Clearly write "6-Methyl-4,6-diazaspiro[2.4]heptan-5-one" and "Toxic/Irritant."

  • Final Disposition: Transfer to the facility's hazardous waste accumulation area for High-Temperature Incineration .

B. Liquid Waste (Solutions/Mother Liquors)
  • Compatibility Check: Ensure the solvent stream is compatible. This compound is typically soluble in polar organics (DMSO, DMF, Methanol).

  • Segregation: Pour into the Non-Halogenated Organic waste stream.

    • Critical Check: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids, as ring-opening of the cyclopropane moiety can be exothermic.

  • Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

C. Destruction Method (Facility Level)

The only validated destruction method for spiro-cyclic pharmaceutical intermediates is Incineration at >1000°C with a 2-second residence time. This ensures complete mineralization of the nitrogenous heterocycle and the strained ring system.

Visual Workflows
Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteSegregation Start Waste Generation: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Items (Gloves, Wipes) StateCheck->Debris DisposalSolid Bin: Solid Hazardous Waste Method: Incineration Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck DisposalDebris Bin: Solid Hazardous Debris Method: Incineration Debris->DisposalDebris NonHal Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHal Hal Halogenated (DCM, Chloroform) SolventCheck->Hal DisposalLiqNonHal Bin: Organic Solvents (Non-Hal) Method: Fuel Blending/Incineration NonHal->DisposalLiqNonHal DisposalLiqHal Bin: Halogenated Waste Method: High-Temp Incineration Hal->DisposalLiqHal

Caption: Decision logic for segregating 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one waste streams.

Figure 2: Spill Response Protocol

A systematic approach to containing accidental releases.

SpillResponse Alert Spill Detected Assess Assess Volume & State (Solid vs Liquid) Alert->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill WetSweep Cover with wet paper towel Avoid Dust Generation SolidSpill->WetSweep Absorb Absorb with Vermiculite or Chem-Pads LiquidSpill->Absorb Bag Double Bag Waste WetSweep->Bag Absorb->Bag Clean Clean Area with Soap & Water Bag->Clean Report Report to EHS Clean->Report

Caption: Step-by-step workflow for managing spills in a laboratory setting.

Regulatory Compliance & Documentation
  • US EPA (RCRA): While this specific CAS is not a listed P- or U-coded waste, it must be characterized by the generator. Due to its ignitability potential (organic powder) and toxicity, it often defaults to D001 (Ignitable) or is managed as Non-RCRA Regulated Hazardous Waste depending on state regulations.

  • Documentation: Maintain a log of the mass disposed.

  • Shipping Name (if transporting): UN3077, Environmentally hazardous substance, solid, n.o.s. (6-Methyl-4,6-diazaspiro[2.4]heptan-5-one), 9, III. (Verify with carrier based on quantity).

References
  • BLD Pharm . (n.d.). SDS for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (CAS 1823886-42-5). Retrieved from

  • PubChem . (n.d.). Compound Summary: 4-azaspiro[2.4]heptan-5-one (Analog). National Library of Medicine. Retrieved from

  • AA Blocks . (n.d.). Product Catalog: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one. Retrieved from

  • Fisher Scientific . (2025).[2] Safety Data Sheet: 2-Imidazolidone (Functional Group Analog). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.